molecular formula C8H14N2 B3011254 N-(Prop-2-yn-1-yl)piperidin-4-amine CAS No. 1183805-43-7

N-(Prop-2-yn-1-yl)piperidin-4-amine

Cat. No.: B3011254
CAS No.: 1183805-43-7
M. Wt: 138.214
InChI Key: OLUSMJNIPLCWBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Prop-2-yn-1-yl)piperidin-4-amine is a useful research compound. Its molecular formula is C8H14N2 and its molecular weight is 138.214. The purity is usually 95%.
BenchChem offers high-quality N-(Prop-2-yn-1-yl)piperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Prop-2-yn-1-yl)piperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-prop-2-ynylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-2-5-10-8-3-6-9-7-4-8/h1,8-10H,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUSMJNIPLCWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-(Prop-2-yn-1-yl)piperidin-4-amine synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of N-(Prop-2-yn-1-yl)piperidin-4-amine

This guide provides a detailed technical overview for the synthesis of N-(Prop-2-yn-1-yl)piperidin-4-amine, a valuable heterocyclic building block in contemporary drug discovery and chemical biology. The presence of a terminal alkyne (propargyl group) offers a versatile handle for "click chemistry" via copper-catalyzed or strain-promoted azide-alkyne cycloadditions, while the 4-aminopiperidine scaffold is a privileged structure found in numerous bioactive molecules.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering a rationale-driven approach to its synthesis, purification, and characterization.

Strategic Overview: Retrosynthetic Analysis

The synthesis of N-(Prop-2-yn-1-yl)piperidin-4-amine (Target Molecule 3 ) can be approached through two primary, highly effective strategies. The choice between them may depend on the availability of starting materials, scale, and specific laboratory capabilities.

  • Strategy A: Direct N-Alkylation. This is a classical and straightforward approach involving the direct attachment of the propargyl group to the primary amine of 4-aminopiperidine (1 ) via a nucleophilic substitution reaction with an appropriate propargyl electrophile like propargyl bromide (2a ).

  • Strategy B: Reductive Amination. This powerful and widely used method involves the condensation of 4-aminopiperidine (1 ) with propynal (propargyl aldehyde, 2b ) to form an intermediate imine, which is then reduced in situ to the target secondary amine 3 .[3]

The following diagram illustrates these two convergent synthetic pathways.

G cluster_retrosynthesis Retrosynthetic Analysis cluster_A Strategy A: N-Alkylation cluster_B Strategy B: Reductive Amination TM N-(Prop-2-yn-1-yl)piperidin-4-amine (3) A_start1 4-Aminopiperidine (1) TM->A_start1 C-N Disconnection B_start1 4-Aminopiperidine (1) TM->B_start1 C-N Disconnection A_start2 Propargyl Bromide (2a) B_start2 Propynal (2b)

Caption: Retrosynthetic pathways to the target molecule.

Synthetic Strategy A: Direct N-Alkylation

Principle and Rationale

This method leverages the nucleophilicity of the primary amine on the piperidine ring to displace a leaving group from a propargyl source. Propargyl bromide is a common and effective electrophile for this purpose.[4] The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HBr generated, preventing the protonation and deactivation of the starting amine.

Causality of Experimental Choices:

  • Starting Material: 4-Aminopiperidine is used. To prevent undesired alkylation at the piperidine ring nitrogen, it is crucial to use the free base or ensure reaction conditions that favor alkylation of the more nucleophilic primary amine. For larger scale or more complex syntheses, protection of the piperidine nitrogen (e.g., with a Boc group) would be considered, but for this direct synthesis, it is often unnecessary if stoichiometry is controlled.[5]

  • Solvent: A polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF) is ideal. These solvents effectively solvate the reactants but do not participate in the reaction.

  • Base: Potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) are excellent choices. They are sufficiently basic to scavenge the acid byproduct without promoting significant side reactions. K₂CO₃ is easily removed by filtration, simplifying workup.

  • Stoichiometry: A slight excess of the amine starting material can be used to minimize the risk of dialkylation, where a second molecule of propargyl bromide reacts with the product amine. However, careful control with a 1:1 stoichiometry is often sufficient.

Experimental Protocol: Direct N-Alkylation
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-aminopiperidine (1.0 g, 10.0 mmol, 1.0 eq) and potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile (40 mL). Stir the suspension at room temperature for 10 minutes.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add propargyl bromide (80% solution in toluene, 1.24 mL, 11.0 mmol, 1.1 eq) dropwise over 15 minutes. Caution: Propargyl bromide is a lachrymator and toxic.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup:

    • Filter the reaction mixture to remove the potassium carbonate.

    • Concentrate the filtrate under reduced pressure to obtain a crude oil.

    • Dissolve the residue in dichloromethane (DCM, 50 mL) and wash with water (2 x 20 mL) and then brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of DCM/Methanol (e.g., 100:0 to 95:5) to afford the pure N-(Prop-2-yn-1-yl)piperidin-4-amine.

Workflow Diagram: N-Alkylation

G start Start reagents 1. Add 4-Aminopiperidine & K₂CO₃ to ACN start->reagents cool 2. Cool to 0 °C reagents->cool add_prop 3. Add Propargyl Bromide (dropwise) cool->add_prop react 4. Stir at RT for 12-16h add_prop->react workup 5. Filter & Aqueous Workup react->workup purify 6. Column Chromatography workup->purify product Pure Product purify->product

Caption: Workflow for the Direct N-Alkylation protocol.

Synthetic Strategy B: Reductive Amination

Principle and Rationale

Reductive amination is a robust and highly efficient method for forming C-N bonds.[3][6] The reaction proceeds in two main steps that occur in the same pot: (1) formation of an iminium ion intermediate from the reaction of 4-aminopiperidine with propynal, and (2) selective reduction of this iminium ion by a mild hydride-donating reagent.[7]

Causality of Experimental Choices:

  • Aldehyde Source: Propynal (propargyl aldehyde) is the required carbonyl partner. It is volatile and can be unstable, so it should be handled with care in a well-ventilated fume hood.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice.[8] It is a mild and selective reducing agent that readily reduces the iminium ion intermediate but is slow to reduce the starting aldehyde. This selectivity is crucial to prevent the wasteful conversion of propynal to propargyl alcohol.[7] It also tolerates the mildly acidic conditions that favor iminium ion formation.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction. They are non-protic and effectively dissolve the reactants and the reducing agent.

  • Acid Catalyst (Optional): A small amount of acetic acid can be added to catalyze the formation of the iminium ion, although it is often not necessary as the reaction proceeds autocatalytically from impurities in the reagents or the triacetoxyborohydride itself.

Experimental Protocol: Reductive Amination
  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 4-aminopiperidine (1.0 g, 10.0 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 50 mL).

  • Reagent Addition: Add propynal (0.57 mL, 10.5 mmol, 1.05 eq) to the solution and stir for 20 minutes at room temperature to allow for imine formation.

  • Reducing Agent: Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 eq) portion-wise over 10 minutes. Note: The addition may be slightly exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 4-8 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting materials.

  • Workup:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 30 mL). Stir vigorously until gas evolution ceases.

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a DCM/Methanol mobile phase to yield the final product.

Workflow Diagram: Reductive Amination

G start Start reagents 1. Dissolve 4-Aminopiperidine in DCM start->reagents add_ald 2. Add Propynal, Stir 20 min reagents->add_ald add_red 3. Add NaBH(OAc)₃ (portion-wise) add_ald->add_red react 4. Stir at RT for 4-8h add_red->react workup 5. Quench with NaHCO₃ & Extract react->workup purify 6. Column Chromatography workup->purify product Pure Product purify->product

Caption: Workflow for the Reductive Amination protocol.

Data Summary and Characterization

Reagent and Reaction Parameters
ParameterStrategy A: N-AlkylationStrategy B: Reductive Amination
Piperidine Source 4-Aminopiperidine4-Aminopiperidine
Propargyl Source Propargyl BromidePropynal
Key Reagent K₂CO₃ (Base)NaBH(OAc)₃ (Reductant)
Solvent Acetonitrile (ACN)Dichloromethane (DCM)
Temperature 0 °C to Room Temp.Room Temperature
Typical Time 12-16 hours4-8 hours
Workup Filtration / ExtractionAqueous Quench / Extraction
Product Characterization

The final product, N-(Prop-2-yn-1-yl)piperidin-4-amine, has the following properties:

  • Molecular Formula: C₈H₁₄N₂

  • Molecular Weight: 138.21 g/mol

  • Appearance: Expected to be a colorless to pale yellow oil or low-melting solid.

Expected Analytical Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ ~3.45 (d, 2H, -CH₂-C≡CH), ~3.00 (m, 2H, piperidine H₂ₑ, H₆ₑ), ~2.70 (m, 1H, piperidine H₄), ~2.60 (m, 2H, piperidine H₂ₐ, H₆ₐ), ~2.20 (t, 1H, -C≡CH), ~1.90 (m, 2H, piperidine H₃ₑ, H₅ₑ), ~1.40 (m, 2H, piperidine H₃ₐ, H₅ₐ). Note: NH protons may be broad and their chemical shift is concentration-dependent.

  • ¹³C NMR (CDCl₃, 101 MHz): δ ~80.5 (-C≡CH), ~72.0 (-C≡CH), ~50.5 (piperidine C₂, C₆), ~49.0 (piperidine C₄), ~44.0 (-CH₂-C≡CH), ~33.0 (piperidine C₃, C₅).

  • Mass Spectrometry (ESI+): m/z = 139.12 [M+H]⁺.[9]

Safety and Handling

  • Propargyl Bromide: Is a lachrymator, toxic, and corrosive. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Propynal: Is volatile, flammable, and toxic. It should be stored cold and handled exclusively in a fume hood.

  • Sodium Triacetoxyborohydride: Reacts with water and protic solvents to release hydrogen gas. Handle in a dry environment and quench carefully.

  • General Precautions: All reactions should be performed in a well-ventilated area. Standard laboratory safety practices should be followed at all times.

References

  • PubChem. N-(Propan-2-yl)piperidin-4-amine. National Center for Biotechnology Information. URL: [Link]

  • PubChemLite. N-(prop-2-yn-1-yl)piperidin-4-amine. URL: [Link]

  • PubChem. 1-(Propan-2-yl)piperidin-4-amine. National Center for Biotechnology Information. URL: [Link]

  • Defense Technical Information Center (DTIC). Piperidine Synthesis. URL: [Link]

  • MacCoss, M. et al. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters. URL: [Link]

  • Arulraj, R. et al. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. URL: [Link]

  • ResearchGate. Scheme 1. General strategy for the synthesis of piperidine derivatives... URL: [Link]

  • Geng, P. et al. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. URL: [Link]

  • Giera, M. et al. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules. URL: [Link]

  • Kargapolova, Y. et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. URL: [Link]

  • Wikipedia. Reductive amination. URL: [Link]

  • ResearchGate. Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. URL: [Link]

  • Ashenhurst, J. Reductive Amination, and How It Works. Master Organic Chemistry. URL: [Link]

  • ResearchGate. Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. URL: [Link]

  • De Kimpe, N. et al. Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. Ghent University. URL: [Link]

  • ResearchGate. Alkylation of compounds 1 a and 1 b with propargyl bromide. URL: [Link]

  • PubChem. 1-(Prop-2-en-1-yl)piperidine. National Center for Biotechnology Information. URL: [Link]

  • Sestito, S. et al. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules. URL: [Link]

  • US EPA. Prop-2-en-1-yl piperidin-4-ylcarbamate. URL: [Link]

  • Google Patents. US20110054218A1 - Process for the Synthesis of Propargylated Aminoindan Derivatives.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). URL: [Link]

  • Kalinina, M. A. et al. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts. URL: [Link]

  • Organic Chemistry Portal. Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones. URL: [Link]

  • Al-Zoubi, R. M. et al. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules. URL: [Link]

  • NIST. N-Phenyl-4-piperidinamine. NIST Chemistry WebBook. URL: [Link]

Sources

Authored by: [Your Name/Gemini], Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the 13C NMR Analysis of N-(Prop-2-yn-1-yl)piperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of N-(Prop-2-yn-1-yl)piperidin-4-amine. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural characterization is paramount.[1][2][3][4][5] This document will delve into the theoretical principles governing the 13C NMR spectrum of this compound, provide a detailed experimental protocol for data acquisition, and offer a systematic approach to spectral interpretation and signal assignment. This guide is intended to serve as a practical resource for researchers and scientists engaged in the synthesis and characterization of novel heterocyclic amines.

Introduction: The Significance of N-(Prop-2-yn-1-yl)piperidin-4-amine

N-(Prop-2-yn-1-yl)piperidin-4-amine is a bifunctional molecule incorporating a piperidine ring, a secondary amine, and a terminal alkyne (propargyl group). The piperidine moiety is a common scaffold in many pharmaceuticals due to its favorable pharmacokinetic properties. The propargyl group is a versatile functional handle for "click" chemistry and further molecular elaboration, making this compound a valuable building block in drug discovery.[6]

Accurate structural elucidation is the cornerstone of chemical research and drug development.[1][2] 13C NMR spectroscopy is an indispensable analytical technique that provides detailed information about the carbon framework of a molecule.[7][8] Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, with its chemical shift offering insights into its electronic environment, hybridization, and connectivity.[7][8][9] This guide will provide a detailed roadmap for the complete 13C NMR analysis of N-(Prop-2-yn-1-yl)piperidin-4-amine.

Theoretical Framework: Predicting the 13C NMR Spectrum

The 13C NMR spectrum of N-(Prop-2-yn-1-yl)piperidin-4-amine is predicted to exhibit eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shift of each carbon is primarily influenced by its hybridization state (sp3, sp2, or sp) and the electronegativity of neighboring atoms.[7][8][9]

Molecular Structure and Carbon Numbering:

Caption: Molecular structure of N-(Prop-2-yn-1-yl)piperidin-4-amine with carbon numbering.

Predicted Chemical Shift Assignments:

The expected chemical shift ranges for each carbon atom are summarized in the table below. These predictions are based on established principles of 13C NMR spectroscopy and data from analogous structures.[10][11][12][13][14][15]

Carbon AtomHybridizationAttached GroupsPredicted Chemical Shift (δ, ppm)Rationale
C2, C6 sp3-CH2-N-45 - 55Adjacent to the electron-withdrawing nitrogen atom of the piperidine ring, causing a downfield shift.[16]
C3, C5 sp3-CH2-CH2-25 - 35Typical aliphatic methylene carbons in a cyclic system.
C4 sp3-CH-N-50 - 60Attached to two nitrogen atoms, resulting in a significant downfield shift.[16]
C7 sp3-CH2-N-35 - 45Methylene carbon attached to the secondary amine and the alkyne group.
C8 sp-C≡C-80 - 90Quaternary sp-hybridized carbon of the alkyne, shifted downfield.[17]
C9 sp≡C-H70 - 80Terminal sp-hybridized carbon of the alkyne.[17]

Experimental Protocol: Acquiring High-Quality 13C NMR Data

This section outlines a standardized procedure for obtaining a high-resolution 13C NMR spectrum of N-(Prop-2-yn-1-yl)piperidin-4-amine.

3.1. Sample Preparation

  • Solvent Selection: Deuterated chloroform (CDCl3) is a suitable solvent for this compound. A typical residual solvent signal for CDCl3 appears as a triplet at approximately 77.2 ppm.[18][19]

  • Concentration: Dissolve 10-20 mg of the purified compound in approximately 0.6 mL of CDCl3.

  • Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal reference standard (δ = 0.0 ppm). However, modern spectrometers can lock onto the deuterium signal of the solvent, making an internal standard unnecessary.[18]

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.

3.2. NMR Instrument Parameters (for a 400 MHz Spectrometer)

  • Nucleus: 13C

  • Frequency: Approximately 100 MHz

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of quaternary carbons.

  • Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration. Due to the low natural abundance of 13C, a larger number of scans is required to achieve a good signal-to-noise ratio.[8]

  • Spectral Width (SW): 0 to 220 ppm. This range covers the vast majority of carbon chemical shifts in organic molecules.[17]

  • Temperature: 298 K (25 °C).

3.3. DEPT (Distortionless Enhancement by Polarization Transfer) Experiments

To aid in the assignment of carbon signals, it is highly recommended to perform DEPT experiments. These experiments differentiate carbon signals based on the number of attached protons.[20][21][22][23][24]

  • DEPT-90: This experiment will only show signals for CH (methine) carbons.

  • DEPT-135: This experiment will show positive signals for CH (methine) and CH3 (methyl) carbons, and negative signals for CH2 (methylene) carbons. Quaternary carbons are not observed in DEPT spectra.[20][21][22]

The following workflow illustrates the logic of using DEPT for spectral assignment:

G start Acquire Broadband Decoupled 13C Spectrum dept90 Acquire DEPT-90 Spectrum start->dept90 dept135 Acquire DEPT-135 Spectrum start->dept135 assign_q Identify Quaternary (C) signals (Present in 13C, absent in DEPT) start->assign_q assign_ch Identify CH signals (Positive in DEPT-90) dept90->assign_ch assign_ch_ch3 Identify CH & CH3 signals (Positive in DEPT-135) dept135->assign_ch_ch3 assign_ch2 Identify CH2 signals (Negative in DEPT-135) dept135->assign_ch2 final Complete Signal Assignment assign_ch->final assign_ch_ch3->final assign_ch2->final assign_q->final

Sources

Authored by: [Your Name/Gemini], Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Storage of N-(Prop-2-yn-1-yl)piperidin-4-amine

Abstract: This technical guide provides a comprehensive overview of the best practices for the stability and storage of N-(Prop-2-yn-1-yl)piperidin-4-amine, a key intermediate in pharmaceutical research and development. Drawing upon the chemical principles of its constituent functional groups—a piperidine ring, a secondary amine, and a terminal alkyne (propargyl group)—this document outlines potential degradation pathways and provides actionable protocols for maintaining the compound's integrity. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally related compounds.

Introduction: Chemical Profile and Significance

N-(Prop-2-yn-1-yl)piperidin-4-amine (C8H14N2, Mol. Wt.: 138.21 g/mol ) is a valuable building block in medicinal chemistry. Its structure incorporates a piperidine scaffold, common in many pharmaceuticals, and a reactive propargyl group, which is useful for "click chemistry" and other bioconjugation techniques.[1] The stability of this compound is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a detailed analysis of the factors influencing its stability and the optimal conditions for its storage.

Core Principles of Stability: A Functional Group Analysis

The stability of N-(Prop-2-yn-1-yl)piperidin-4-amine is dictated by the interplay of its three key functional groups: the piperidine ring, the secondary amine, and the terminal alkyne.

  • Piperidine Moiety: Piperidine and its derivatives are generally stable under standard storage conditions.[2] However, they are susceptible to oxidation and can be sensitive to heat.[2][3] The piperidine ring itself is a saturated heterocycle, making it relatively robust.

  • Secondary Amine: The secondary amine is a nucleophilic and basic center, making it susceptible to oxidation and reaction with electrophiles, such as carbon dioxide in the air.

  • Propargyl Group (Terminal Alkyne): The terminal alkyne is a high-energy functional group, making it reactive. While valuable for synthesis, this reactivity can also be a source of instability. Propargylamines can be sensitive to air and may require refrigerated storage.[4]

Potential Degradation Pathways

Oxidative Degradation

Amines are susceptible to oxidation, which can be catalyzed by light, heat, and trace metal impurities.[2] The secondary amine in N-(Prop-2-yn-1-yl)piperidin-4-amine can be oxidized to form various products, including hydroxylamines and, upon further oxidation, nitrones. The presence of oxygen can lead to the formation of reactive oxygen species that can initiate these degradation pathways.

Reaction with Carbon Dioxide

The basic nature of the amine groups makes them susceptible to reaction with atmospheric carbon dioxide, leading to the formation of carbamates. This is a common degradation pathway for many amines.

Thermal Degradation

At elevated temperatures, piperidine-containing compounds can undergo decomposition.[2] For piperazine, a related cyclic diamine, thermal degradation can occur via SN2 substitution reactions, leading to ring-opening or the formation of oligomers.[3] While N-(Prop-2-yn-1-yl)piperidin-4-amine is expected to be more stable than linear amines, prolonged exposure to high temperatures should be avoided.

Alkyne-Related Reactions

The terminal alkyne can potentially undergo dimerization or polymerization, especially in the presence of metal catalysts or upon exposure to heat and light. While this is less common for simple alkynes under normal storage conditions, it remains a potential degradation pathway.

Diagram of Potential Degradation Pathways

G cluster_main N-(Prop-2-yn-1-yl)piperidin-4-amine cluster_degradation Degradation Pathways Main_Compound N-(Prop-2-yn-1-yl)piperidin-4-amine Oxidation Oxidative Degradation Main_Compound->Oxidation O2, light, heat, metal ions Carbamate_Formation Carbamate Formation (Reaction with CO2) Main_Compound->Carbamate_Formation CO2 (air) Thermal_Degradation Thermal Degradation Main_Compound->Thermal_Degradation High Temperature Alkyne_Reaction Alkyne Dimerization/Polymerization Main_Compound->Alkyne_Reaction Heat, light, metal catalysts G Start Obtain fresh sample of N-(Prop-2-yn-1-yl)piperidin-4-amine Initial_Analysis Perform initial analysis (t=0) (e.g., HPLC, LC-MS, NMR) Start->Initial_Analysis Stress_Conditions Subject aliquots to stress conditions (e.g., elevated temp., light exposure, air exposure) Initial_Analysis->Stress_Conditions Time_Points Analyze samples at defined time points Stress_Conditions->Time_Points Data_Analysis Compare results to t=0 data and identify degradation products Time_Points->Data_Analysis Conclusion Determine shelf-life and optimal storage conditions Data_Analysis->Conclusion

Caption: A general workflow for assessing the stability of the compound.

Step-by-Step Protocol
  • Initial Characterization (Time = 0):

    • Obtain a fresh sample of N-(Prop-2-yn-1-yl)piperidin-4-amine.

    • Perform a comprehensive analysis to establish a baseline. Recommended techniques include:

      • High-Performance Liquid Chromatography (HPLC): To determine purity.

      • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm molecular weight and identify any initial impurities.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure.

  • Stress Testing:

    • Aliquot the sample into several vials.

    • Subject the vials to various stress conditions, for example:

      • Thermal Stress: Store at elevated temperatures (e.g., 40°C, 60°C).

      • Photostability: Expose to UV or fluorescent light.

      • Oxidative Stress: Store in an oxygen-rich atmosphere or with exposure to air.

      • Control: Store one aliquot under the recommended conditions (2-8°C, inert atmosphere, dark).

  • Time-Point Analysis:

    • At regular intervals (e.g., 1 week, 1 month, 3 months), analyze an aliquot from each stress condition using the same analytical methods as in the initial characterization.

  • Data Evaluation:

    • Compare the purity and impurity profiles of the stressed samples to the time = 0 and control samples.

    • Use LC-MS to identify the molecular weights of any new peaks (degradation products).

    • Quantify the loss of the parent compound over time under each condition.

Conclusion

The stability of N-(Prop-2-yn-1-yl)piperidin-4-amine is crucial for its successful application in research and development. While inherently stable under optimal conditions, its amine and propargyl functionalities necessitate careful handling and storage to prevent degradation. By adhering to the recommendations outlined in this guide—specifically, refrigerated storage under an inert atmosphere and away from light—researchers can ensure the integrity of this valuable chemical intermediate. For critical applications, a systematic stability study is recommended to establish appropriate handling protocols and shelf-life under specific laboratory conditions.

References

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • Biosynce. (2025, August 25). What is the stability of piperidine?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Summary for CID 8082. Retrieved from [Link]

  • Alfa Aesar. (2023, March 16). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(prop-2-yn-1-yl)piperidin-4-amine. Retrieved from [Link]

  • Unciti-Broceta, A., et al. (2014). N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine, a new cholinesterase and monoamine oxidase dual inhibitor. PubMed. Retrieved from [Link]

  • Lepaumier, H., et al. (2018). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC. Retrieved from [Link]

  • Schepmann, D., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect. Retrieved from [Link]

  • Freeman, S. A., et al. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Retrieved from [Link]

  • Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia. Retrieved from [Link]

  • Vega, F., et al. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University. Retrieved from [Link]

  • Gonzalez, L., et al. (2013). Identification of the Photoreactive Species of Protonated N-Nitrosopiperidine in Acid Medium: A CASPT2 and DFT Study. PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Thermal degradation of novel piperazine-based amine blends for CO2 capture | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(Prop-2-yn-1-yl)piperidine. PubChem Compound Summary for CID 336652. Retrieved from [Link]

  • MDPI. (n.d.). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Retrieved from [Link]

  • ResearchGate. (n.d.). A) Amine (piperidine) sensing using 4 m in i) solution ii) over coated.... Retrieved from [Link]

  • Unito.it. (2021, June 29). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H- benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]

  • ResearchGate. (2021, June 29). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]

  • PMC. (2025, June 25). Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. Retrieved from [Link]

  • PubMed. (2025, January 31). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Retrieved from [Link]

  • MDPI. (2021, June 29). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]

  • RSC Publishing. (n.d.). N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a catalyst for Fisher indole and 1H-tetrazole synthesis. Retrieved from [Link]

  • Google Patents. (2014, September 12). WO2014138603A1 - Stabilization of moisture-sensitive drugs.

Sources

Beyond the Name: N-(Prop-2-yn-1-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

A High-Value Synthon in Click Chemistry and Fragment-Based Drug Discovery

Core Identity & Structural Significance

IUPAC Name: N-(Prop-2-yn-1-yl)piperidin-4-amine CAS Registry Number: 1183805-43-7 Molecular Formula:


Molecular Weight:  138.21  g/mol 

This molecule represents a "privileged scaffold" in medicinal chemistry, combining two highly functional motifs: the piperidine ring (ubiquitous in GPCR ligands) and the propargyl group (a bio-orthogonal "click" chemistry handle).

While the IUPAC name defines its atomic connectivity, its value to a researcher lies in its role as a bifunctional linker . The secondary amine on the piperidine ring (position 1) and the secondary amine at the 4-position (bearing the propargyl group) offer distinct reactivity profiles, allowing for orthogonal functionalization.

Structural Disambiguation

It is critical to distinguish this specific isomer from its regioisomer, 1-(prop-2-yn-1-yl)piperidin-4-amine.

  • Target Molecule (N-substituted): The propargyl group is attached to the exocyclic nitrogen at position 4. This preserves the basicity and nucleophilicity of the ring nitrogen for further scaffold elaboration.

  • Regioisomer (1-substituted): The propargyl group is attached to the ring nitrogen.

Synthetic Pathways: Causality & Control

Synthesis of secondary amines on a piperidine scaffold requires strict control to prevent over-alkylation (formation of tertiary amines or quaternary ammonium salts).

Recommended Route: Reductive Amination

The most robust protocol utilizes reductive amination rather than direct alkylation.[1][2] Direct alkylation of piperidin-4-amine with propargyl bromide is prone to poly-alkylation and difficult separations.

The Protocol Logic:

  • Orthogonal Protection: We start with N-Boc-4-piperidone. The Boc group protects the ring nitrogen, ensuring reaction occurs only at the carbonyl site.

  • Imine Formation: Condensation with propargylamine forms an imine intermediate.

  • Selective Reduction: Sodium triacetoxyborohydride (STAB) is used because it is mild and selectively reduces the imine in situ without reducing the ketone starting material (if any remains) or the alkyne moiety.

  • Deprotection: Acidic cleavage of the Boc group yields the final target.

Synthesis_Workflow Start N-Boc-4-piperidone (Starting Material) Intermediate Imine Intermediate (In Situ) Start->Intermediate Condensation Reagent1 + Propargylamine Reagent1->Intermediate Reduction Reductive Amination (NaBH(OAc)3, DCE) Intermediate->Reduction ProtectedProd N-Boc-N'-(propargyl) piperidine Reduction->ProtectedProd Deprotection Acid Hydrolysis (TFA or HCl/Dioxane) ProtectedProd->Deprotection Final N-(Prop-2-yn-1-yl) piperidin-4-amine (Target) Deprotection->Final

Figure 1: Step-wise synthesis via reductive amination to ensure regioselectivity and prevent over-alkylation.

Functional Utility in Drug Discovery

The N-(prop-2-yn-1-yl) moiety transforms the piperidine scaffold into a "warhead" or a "handle" for advanced chemical biology techniques.

A. Click Chemistry (CuAAC)

The terminal alkyne is the requisite partner for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Application: DNA-Encoded Libraries (DELs). Researchers attach the piperidine core to a DNA tag via the ring nitrogen, then "click" various azides onto the propargyl group to rapidly generate a library of 4-substituted piperidines.

  • Mechanism: The propargyl group reacts with an organic azide to form a 1,2,3-triazole. This triazole mimics a peptide bond (bioisostere) but is metabolically stable.

B. Sigma Receptor & AChE Ligands

Recent medicinal chemistry literature highlights the propargyl-amine motif in designing dual-action inhibitors.

  • Mechanism: The propargyl amine group often occupies a specific hydrophobic pocket in enzymes like Acetylcholinesterase (AChE) or Monoamine Oxidase (MAO), sometimes acting as a suicide inhibitor or forming specific pi-cation interactions.

  • Relevance: Derivatives of this scaffold have shown high affinity for Sigma-1 receptors (

    
    R), which are targets for neuropathic pain and neurodegenerative diseases.[3][4]
    
Experimental Protocol: Reductive Amination

Standard Operating Procedure (SOP) for Research Use Only

Reagents:

  • tert-Butyl 4-oxo-1-piperidinecarboxylate (1.0 eq)

  • Propargylamine (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (1.0 eq)

  • 1,2-Dichloroethane (DCE) (Solvent)

Step-by-Step:

  • Dissolution: In a flame-dried flask under Argon, dissolve tert-butyl 4-oxo-1-piperidinecarboxylate in anhydrous DCE (0.1 M concentration).

  • Imine Formation: Add propargylamine and acetic acid. Stir at room temperature for 30–60 minutes. Note: The acid catalyzes imine formation.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes. (Caution: Gas evolution).

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (stain with Ninhydrin or KMnO4).

  • Quench: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ).
  • Purification: Dry organic layers over

    
    , concentrate, and purify via flash column chromatography (Hexanes/EtOAc).
    
  • Deprotection (Optional): To obtain the free amine title compound, treat the intermediate with 4M HCl in Dioxane for 2 hours, then concentrate to yield the HCl salt.

Physicochemical Profile

Data summarized for the free base and common salt forms.

PropertyValuebiological Relevance
Molecular Weight 138.21 DaIdeal for Fragment-Based Drug Discovery (Rule of 3 compliant).
cLogP ~0.3 - 0.8Highly water-soluble; good oral bioavailability potential.
H-Bond Donors 2Secondary amines are key for receptor binding.
H-Bond Acceptors 2
Rotatable Bonds 2Low entropic penalty upon binding.
pKa (Calc) ~9.8 (Ring N), ~8.5 (Exocyclic N)Both nitrogens are protonated at physiological pH.
Biological Signaling & Application Workflow

The following diagram illustrates how this molecule serves as a central hub in generating bioactive ligands for Sigma Receptors and PROTACs.

Application_Workflow Scaffold N-(Prop-2-yn-1-yl) piperidin-4-amine Mod1 N-Benzylation (Ring Nitrogen) Scaffold->Mod1 Path A: Alkylation Mod2 CuAAC 'Click' Reaction (Propargyl Group) Scaffold->Mod2 Path B: Cycloaddition Target1 Target: Sigma-1 Receptor (Neuropathic Pain) Result1 High Affinity Ligand (e.g., IC50 = 1.45 nM) Target1->Result1 Mod1->Target1 Target2 Target: PROTAC Linker (Protein Degradation) Result2 Triazole-Linked Chimera Target2->Result2 Mod2->Target2

Figure 2: Divergent application pathways utilizing the orthogonal reactivity of the piperidine ring and the propargyl arm.

References
  • Synblock Chemical Data. (2025). N-(Prop-2-Yn-1-Yl)Piperidin-4-Amine CAS 1183805-43-7. Retrieved from

  • Deuther-Conrad, W., et al. (2025).[3] 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. International Journal of Molecular Sciences. Retrieved from

  • Abdel-Magid, A. F., et al. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard Protocol Reference).[5]

  • Sharpless, K. B., et al. (2001).[6] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie. (Foundational Click Chemistry Reference).

  • PubChem Compound Summary. (2025). 4-Methyl-1-(prop-2-yn-1-yl)piperidine (Regioisomer Comparison). Retrieved from

Sources

A Technical Guide to N-(Prop-2-yn-1-yl)piperidin-4-amine: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(Prop-2-yn-1-yl)piperidin-4-amine, a versatile chemical building block with significant potential in medicinal chemistry and drug development. We will delve into its commercial availability, address a critical discrepancy in its cataloged information, outline a plausible synthetic pathway, and explore its applications, particularly as a scaffold in the construction of novel molecular entities.

Introduction and CAS Number Clarification

N-(Prop-2-yn-1-yl)piperidin-4-amine is a bifunctional molecule featuring a piperidine-4-amine core and a terminal alkyne group. The piperidine moiety is a common scaffold in many approved drugs due to its favorable pharmacokinetic properties. The propargyl group (prop-2-yn-1-yl) introduces a reactive "handle" for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

A crucial point of clarification is the Chemical Abstracts Service (CAS) number for this compound. While some databases may erroneously associate it with CAS number 115550-35-1, this number correctly identifies Marbofloxacin, a fluoroquinolone antibiotic used in veterinary medicine.[1][2][3][4] The correct CAS number for N-(Prop-2-yn-1-yl)piperidin-4-amine is 1183805-43-7 . Researchers seeking to procure or synthesize this compound should use the latter CAS number to ensure they are working with the correct molecule.

Chemical Structure and Properties

The structure of N-(Prop-2-yn-1-yl)piperidin-4-amine combines the saturated heterocycle of piperidine with the high-energy triple bond of an alkyne. This unique combination dictates its chemical reactivity and potential applications.

Caption: Chemical Structure of N-(Prop-2-yn-1-yl)piperidin-4-amine.

Commercial Availability

As of early 2026, N-(Prop-2-yn-1-yl)piperidin-4-amine is available from a limited number of specialized chemical suppliers. Its availability is not as widespread as more common laboratory reagents, indicating its status as a niche building block.

SupplierCAS NumberPurityNotes
Synblock1183805-43-795%Offers supporting documentation such as MSDS, NMR, and HPLC data.

While direct suppliers are few, it is worth noting that structurally similar compounds are commercially available, which can be valuable for comparative studies or as starting materials for custom synthesis. For example, N-Methyl-N-(prop-2-yn-1-yl)piperidin-4-amine and 1-(Prop-2-en-1-yl)piperidin-4-amine are listed by suppliers such as BLDpharm.[5][6]

Synthetic Pathways

Proposed Synthetic Workflow: N-Propargylation of Piperidin-4-amine

A plausible and straightforward approach involves the direct N-propargylation of commercially available piperidin-4-amine (or a protected precursor) with a suitable propargylating agent.

G start Piperidin-4-amine reaction N-Alkylation (SN2 Reaction) start->reaction reagent Propargyl Bromide or Propargyl Tosylate reagent->reaction conditions Base (e.g., K2CO3, Et3N) Solvent (e.g., ACN, DMF) conditions->reaction purification Work-up and Purification (e.g., Extraction, Chromatography) reaction->purification product N-(Prop-2-yn-1-yl)piperidin-4-amine purification->product

Caption: Proposed synthetic workflow for N-(Prop-2-yn-1-yl)piperidin-4-amine.

Experimental Protocol Considerations:

  • Starting Material: Piperidin-4-amine is commercially available. Depending on the reaction conditions, protection of one of the amine groups may be necessary to achieve selective mono-propargylation. Boc-protection of the piperidine nitrogen is a common strategy.

  • Propargylating Agent: Propargyl bromide is a common and effective reagent for this type of alkylation. Alternatively, propargyl tosylate can be used, which is often prepared from propargyl alcohol.

  • Base and Solvent: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is typically used to neutralize the acid generated during the reaction. Acetonitrile (ACN) or dimethylformamide (DMF) are suitable solvents.

  • Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating to drive it to completion.

  • Purification: Standard aqueous work-up followed by column chromatography on silica gel would be a suitable method for isolating the pure product.

This synthetic approach is well-precedented for the propargylation of primary and secondary amines.[7][8]

Applications in Drug Discovery and Chemical Biology

The utility of N-(Prop-2-yn-1-yl)piperidin-4-amine stems from its identity as a versatile building block. The propargylamine moiety is a key feature in a number of bioactive molecules and is a valuable tool in medicinal chemistry.[9][10]

Click Chemistry and Bioconjugation

The terminal alkyne group is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bio-orthogonal "click" reaction.[11][12] This allows for the straightforward covalent linkage of the piperidine scaffold to other molecules containing an azide group, such as peptides, proteins, fluorescent dyes, or polyethylene glycol (PEG) chains. This is particularly useful for:

  • Fragment-Based Drug Discovery (FBDD): Linking the piperidine fragment to other pharmacophores to build more complex and potent drug candidates.

  • Synthesis of PROTACs and Molecular Glues: The triazole linker formed via click chemistry can serve as a component of the linker in bifunctional molecules.

  • Development of Chemical Probes: Attaching reporter tags (e.g., biotin, fluorophores) for target identification and validation studies.

Scaffold for Novel Compound Libraries

The primary amine on the piperidine ring and the terminal alkyne provide two distinct points for chemical diversification. This allows for the creation of diverse chemical libraries for high-throughput screening. The piperidine nitrogen can be further functionalized, and the alkyne can be used in a variety of reactions beyond click chemistry, such as Sonogashira coupling.

Inherent Biological Activity

The propargylamine functional group is present in several approved drugs, such as the monoamine oxidase inhibitors (MAOIs) selegiline and rasagiline. While the biological activity of N-(Prop-2-yn-1-yl)piperidin-4-amine itself is not extensively documented, its structural motifs suggest potential for interaction with various biological targets.

Conclusion

N-(Prop-2-yn-1-yl)piperidin-4-amine is a valuable, albeit not widely available, chemical building block for researchers in drug discovery and chemical biology. Its bifunctional nature, combining a drug-like piperidine scaffold with a reactive terminal alkyne, makes it an attractive starting point for the synthesis of novel compounds and chemical probes. A clear understanding of its correct CAS number (1183805-43-7) is essential for its procurement and use. While a dedicated synthetic protocol is yet to be published, its preparation via standard N-alkylation methods is highly feasible. The growing importance of click chemistry and fragment-based approaches in drug discovery suggests that the utility of N-(Prop-2-yn-1-yl)piperidin-4-amine and similar propargylated building blocks will continue to expand.

References

  • 1Click Chemistry. Building-Blocks. [Link]

  • MDPI. Click Chemistry: A Promising Tool for Building Hierarchical Structures. [Link]

  • AAPPTEC. Click Chemistry Building Blocks for Peptide Synthesis Archives. [Link]

  • Chemical Review and Letters. Review on role alkyne and azide building blocks for click chemistry in organic synthesis and their application. [Link]

  • Wikipedia. Marbofloxacin. [Link]

  • PubMed. Propargylamine: an important moiety in drug discovery. [Link]

  • Taylor & Francis Online. Propargylamine: an Important Moiety in Drug Discovery. [Link]

  • ACS Publications. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. [Link]

  • Organic Chemistry Portal. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. [Link]

  • PubChem. N-(Propan-2-yl)piperidin-4-amine | C8H18N2. [Link]

  • Organic Chemistry Portal. Synthesis of propargylic amines. [Link]

  • ResearchGate. Synthesis of Propargyl Compounds and Their Cytotoxic Activity. [Link]

  • RSC Publishing. Scope and advances in the catalytic propargylic substitution reaction. [Link]

  • National Center for Biotechnology Information. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]

  • Semantic Scholar. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]

Sources

Methodological & Application

N-(Prop-2-yn-1-yl)piperidin-4-amine in copper-catalyzed azide-alkyne cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and chemical biology. It details the optimized use of N-(Prop-2-yn-1-yl)piperidin-4-amine (CAS 1183805-43-7) in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Executive Summary

N-(Prop-2-yn-1-yl)piperidin-4-amine is a versatile bifunctional building block featuring a terminal alkyne for "Click" chemistry and a secondary piperidine amine for orthogonal functionalization. It is widely employed in the synthesis of PROTACs (Proteolysis Targeting Chimeras), fragment-based drug discovery, and bioconjugation linkers.

However, the presence of two secondary amine sites presents a specific challenge: Copper Poisoning . Unprotected amines can chelate the Cu(I) catalyst, stalling the reaction or promoting oxidative damage. This guide provides a ligand-accelerated protocol to overcome these effects, ensuring quantitative conversion.

Key Chemical Data
PropertyDetail
CAS Number 1183805-43-7
Molecular Formula C

H

N

Molecular Weight 138.21 g/mol
Functional Groups Terminal Alkyne (Clickable), Exocyclic Secondary Amine, Piperidine Ring Secondary Amine
Solubility Soluble in DMSO, MeOH, Dilute Aqueous Acid

The Challenge: Amine-Mediated Catalyst Poisoning

In standard CuAAC reactions, the active catalytic species is a Cu(I)-acetylide complex. Substrates rich in basic amines, such as N-(Prop-2-yn-1-yl)piperidin-4-amine, act as competitive ligands. They coordinate to the copper center, displacing the labile ligands required for the catalytic cycle.

Mechanistic Impact:

  • Catalyst Deactivation: The piperidine nitrogen binds Cu(I), removing it from the catalytic cycle.

  • Oxidative Degradation: Amine-Cu complexes are prone to rapid oxidation by atmospheric oxygen, generating Cu(II) and Reactive Oxygen Species (ROS) which can degrade sensitive biomolecules.

The Solution: Use THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA . These ligands bind Cu(I) stronger than the substrate amines but leave a coordination site open for the alkyne, protecting the catalyst from oxidation and "distracting" it from the piperidine nitrogen.

G cluster_0 Inhibition Pathway cluster_1 Ligand-Accelerated Pathway Substrate Amine Substrate Cu Cu(I) Substrate->Cu Chelation DeadComplex Inactive Cu-Amine Complex Cu->DeadComplex Arrest ActiveCat Active Cu-THPTA Cu->ActiveCat Stabilization Ligand THPTA Ligand Ligand->Cu Protection Product Triazole Product ActiveCat->Product Rapid Turnover

Figure 1: Mechanism of amine-mediated catalyst poisoning vs. ligand-enabled rescue.

Protocol: Ligand-Accelerated CuAAC

This protocol is optimized for small-molecule synthesis (10–100 mg scale). For bioconjugation, reduce concentrations to µM range.

Reagents Required[1][3][4][5][6][7][8][9]
  • Alkyne: N-(Prop-2-yn-1-yl)piperidin-4-amine (1.0 equiv)

  • Azide: Desired coupling partner (1.0–1.2 equiv)

  • Catalyst Source: CuSO

    
    ·5H
    
    
    
    O (5 mol%)
  • Reductant: Sodium Ascorbate (10 mol%)

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (5–10 mol%)

  • Solvent: DMSO/Water (1:1) or t-BuOH/Water (1:1)

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Cu-Ligand Premix (Critical): Dissolve CuSO

      
      ·5H
      
      
      
      O (10 mg) and THPTA (87 mg, 5:1 ratio relative to Cu) in 1 mL water. Premixing ensures the Cu is protected before it encounters the amine substrate.
    • Ascorbate: Dissolve Sodium Ascorbate fresh in water (100 mg/mL).

  • Reaction Assembly:

    • In a reaction vial, dissolve the Alkyne and Azide in the chosen solvent (e.g., 1 mL DMSO).

    • Add the Cu-Ligand Premix (calculate volume for 5 mol% Cu).

    • Add the Sodium Ascorbate solution (calculate volume for 10 mol%).

    • Observation: The solution should remain clear or turn slightly yellow. A brown/black precipitate indicates catalyst decomposition (add more ligand).

  • Incubation:

    • Stir at Room Temperature for 1–4 hours.

    • Monitor by LC-MS. The basic piperidine moiety often results in "tailing" on standard C18 columns; use a high-pH buffer (ammonium bicarbonate) or add 0.1% Formic Acid to the mobile phase.

  • Workup (Copper Removal):

    • Note: Copper binds tightly to the piperidine product. Simple extraction is insufficient.

    • Method A (Solid Phase): Add 100 mg QuadraPure™ TU (thiourea scavenger) or similar resin. Stir for 30 mins, then filter.

    • Method B (Chelation): Dilute with EtOAc, wash with 10% aqueous EDTA (pH 8) x 2, then Brine.

    • Dry organic layer over Na

      
      SO
      
      
      
      and concentrate.

Downstream Applications: Orthogonal Functionalization

The resulting triazole product retains the secondary piperidine amine (and potentially the exocyclic secondary amine if it wasn't the attachment point). This allows for "Click-then-React" workflows.

  • Reductive Amination: React the piperidine NH with aldehydes (using NaBH(OAc)

    
    ) to attach targeting elements.
    
  • Amide Coupling: React with carboxylic acids to install linkers for PROTACs.

Workflow Step1 Step 1: CuAAC Click (Alkyne + Azide) Step2 Intermediate: Triazole-Piperidine Step1->Step2 THPTA/Cu Step3 Step 2: Functionalization (Amide Coupling / Reductive Amination) Step2->Step3 R-CHO or R-COOH Final Final Conjugate (e.g., PROTAC) Step3->Final

Figure 2: Sequential workflow for utilizing the bifunctional nature of the scaffold.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Reaction Stalls < 50% Cu chelation by substrate amines.Increase THPTA ligand ratio to 5:1 (Ligand:Cu). Do not increase Cu amount.
Blue/Green Product Residual Copper contamination.[1]Wash with 10% EDTA at pH 8.0. Acidic washes may protonate the amine and trap Cu salts.
Precipitation Substrate insolubility in water.Switch to DMSO/Water (4:1) or add 20% t-Butanol.
LC-MS Peak Tailing Interaction of piperidine with column silanols.Use a column rated for high pH (e.g., C18 BEH) and run with Ammonium Bicarbonate buffer.

References

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. Link

    • Grounding: Establishes the necessity of THPTA ligands for preventing oxidation and accelerating reactions with coordinating substr
  • Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797. Link

    • Grounding: Contextualizes the utility of click chemistry in biological systems and the evolution of ligand str
  • Worrell, B. T., et al. (2013). Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions. Science, 340(6131), 457-460. Link

    • Grounding: mechanistic basis for the 2:1 Cu:Ligand stoichiometry often observed, though 1:1 to 1:5 is practical for shielding.
  • PubChem Compound Summary. N-(Prop-2-yn-1-yl)piperidin-4-amine (CID 18616739). Link

    • Grounding: Verification of chemical structure and properties.[2][3]

Sources

N-(Prop-2-yn-1-yl)piperidin-4-amine in the synthesis of cholinesterase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

N-(Prop-2-yn-1-yl)piperidin-4-amine: A Versatile Scaffold for the Synthesis of Multi-Target Cholinesterase Inhibitors for Neurodegenerative Diseases

Abstract

The development of therapies for neurodegenerative disorders, particularly Alzheimer's disease (AD), is increasingly focused on multi-target-directed ligands (MTDLs) that can modulate multiple pathological pathways simultaneously.[1] This guide details the strategic use of N-(Prop-2-yn-1-yl)piperidin-4-amine as a pivotal building block in the synthesis of dual-function inhibitors targeting both cholinesterases (AChE and BChE) and monoamine oxidase B (MAO-B). We provide the scientific rationale for this approach, detailed synthetic protocols, in vitro evaluation methods, and expert insights into the experimental design.

Introduction: The Rationale for a Multi-Target Approach

Alzheimer's disease is characterized by a complex pathophysiology, including a decline in the neurotransmitter acetylcholine (ACh) and increased oxidative stress.[1][2] The "cholinergic hypothesis" posits that the degradation of ACh by acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) contributes significantly to cognitive decline.[1] Consequently, inhibiting these enzymes is a primary therapeutic strategy.[2][3]

Simultaneously, the activity of monoamine oxidase B (MAO-B) is elevated in the brains of AD patients, leading to the production of neurotoxic reactive oxygen species (ROS) through the breakdown of neurotransmitters.[1][4] Therefore, a single molecule capable of inhibiting both cholinesterases and MAO-B presents a highly efficient therapeutic strategy.[1][5]

The N-(Prop-2-yn-1-yl)piperidin-4-amine scaffold is uniquely suited for this purpose. It combines two pharmacologically essential moieties:

  • The Piperidine Ring: This core is a well-established feature in numerous potent AChE inhibitors, including the FDA-approved drug Donepezil.[2][6] The tertiary nitrogen of the piperidine can interact with the catalytic anionic site (CAS) of the AChE enzyme, anchoring the inhibitor for effective blockade.[6]

  • The N-propargylamine Group: This functional group is the hallmark of irreversible MAO-B inhibitors like rasagiline and selegiline.[1][7] The terminal alkyne forms a covalent adduct with the FAD cofactor of MAO-B, leading to potent and sustained inhibition.[4] Furthermore, the propargylamine moiety itself is associated with significant neuroprotective properties, independent of its MAO-inhibiting function.[7][8]

By utilizing N-(Prop-2-yn-1-yl)piperidin-4-amine as a starting material, researchers can efficiently synthesize novel MTDLs that address both cholinergic deficiency and oxidative stress.

The Multi-Target-Directed Ligand (MTDL) Strategy

The core concept is to link the N-(Prop-2-yn-1-yl)piperidin-4-amine scaffold to another molecular fragment that enhances its interaction with the cholinesterase active site, creating a single, potent MTDL.

MTDL_Strategy cluster_Scaffold Core Scaffold cluster_Moieties Key Pharmacophores cluster_Targets Biological Targets Scaffold N-(Prop-2-yn-1-yl)piperidin-4-amine Propargylamine N-Propargylamine Moiety Scaffold->Propargylamine Piperidine Piperidine Core Scaffold->Piperidine MAO Monoamine Oxidase B (MAO-B) (Oxidative Stress) Propargylamine->MAO Irreversible Inhibition ChE Cholinesterases (AChE/BChE) (Cholinergic Deficit) Piperidine->ChE Active Site Interaction Neurodegeneration Neurodegeneration MAO->Neurodegeneration ChE->Neurodegeneration

Caption: MTDL strategy using the N-(Prop-2-yn-1-yl)piperidin-4-amine scaffold.

Synthetic Protocol: Synthesis of a Representative MTDL

This section details a representative protocol for the synthesis of an N-acylated derivative, a common strategy to produce potent cholinesterase inhibitors. The protocol involves the acylation of the primary amine on the piperidine ring of N-(Prop-2-yn-1-yl)piperidin-4-amine with a substituted benzoyl chloride.

Reaction Scheme

The synthesis proceeds via a standard nucleophilic acyl substitution. The primary amine of the piperidine scaffold acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride. Triethylamine is used as a base to quench the HCl byproduct.

Synthesis_Workflow Synthesis and Evaluation Workflow Start Starting Materials: - N-(Prop-2-yn-1-yl)piperidin-4-amine - 3-Chlorobenzoyl Chloride - Triethylamine, DCM Reaction Step 1: Acylation Reaction (0°C to RT, 4h) Start->Reaction Workup Step 2: Aqueous Work-up (Wash with NaHCO3, Brine) Reaction->Workup Purify Step 3: Purification (Column Chromatography) Workup->Purify Characterize Step 4: Characterization (NMR, MS, IR) Purify->Characterize Final Final Product: N-(1-(prop-2-yn-1-yl)piperidin-4-yl)-3-chlorobenzamide Characterize->Final Assay Step 5: Biological Evaluation (Cholinesterase & MAO-B Assays) Final->Assay

Caption: General workflow for synthesis and evaluation of a target inhibitor.

Materials and Reagents
  • N-(Prop-2-yn-1-yl)piperidin-4-amine (MW: 138.22 g/mol )

  • 3-Chlorobenzoyl chloride (MW: 175.01 g/mol )

  • Triethylamine (TEA) (MW: 101.19 g/mol )

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane (for chromatography)

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add N-(Prop-2-yn-1-yl)piperidin-4-amine (1.0 equiv., e.g., 1.0 g, 7.23 mmol) and anhydrous DCM (30 mL).

  • Cooling and Base Addition: Cool the stirred solution to 0°C using an ice bath. Add triethylamine (1.2 equiv., e.g., 1.21 mL, 8.68 mmol) dropwise.

  • Acylating Agent Addition: In a separate flask, dissolve 3-chlorobenzoyl chloride (1.1 equiv., e.g., 1.39 g, 7.95 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture at 0°C over 15 minutes.

    • Expert Insight: Slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of di-acylated or other side products.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., 1:1 Ethyl Acetate/Hexane). The disappearance of the starting amine spot indicates completion.

  • Aqueous Work-up: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

    • Self-Validation Checkpoint: The NaHCO₃ wash neutralizes any remaining acid and quenches unreacted acyl chloride. Effervescence may be observed.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane (e.g., starting from 20% and increasing to 50%) as the eluent.

  • Final Product: Combine the pure fractions (as determined by TLC) and evaporate the solvent to obtain the final product, N-(1-(prop-2-yn-1-yl)piperidin-4-yl)-3-chlorobenzamide, typically as a white or off-white solid.

In Vitro Biological Evaluation Protocols

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine AChE and BChE inhibitory activity.[2][5]

Principle: The enzyme hydrolyzes the substrate acetylthiocholine iodide (ATCI) into thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion (5-thio-2-nitrobenzoic acid), which is measured at 412 nm.

Procedure:

  • Prepare stock solutions of the synthesized inhibitor, Donepezil (as a positive control), AChE (from Electrophorus electricus), BChE (from equine serum), ATCI, and DTNB in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • In a 96-well plate, add 25 µL of the inhibitor solution at various concentrations.

  • Add 125 µL of DTNB solution and 50 µL of buffer.

  • Add 25 µL of the enzyme solution (AChE or BChE) and incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the ATCI substrate solution.

  • Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

MAO-B Inhibition Assay

Principle: The activity of MAO-B is determined by measuring the production of hydrogen peroxide from the oxidation of a substrate (e.g., p-tyramine) using a horseradish peroxidase (HRP)-coupled reaction with a fluorescent probe like Amplex Red.

Procedure:

  • In a 96-well plate, add the inhibitor at various concentrations, MAO-B enzyme (human recombinant), and HRP in a phosphate buffer (pH 7.4).

  • Incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding a mixture of the substrate (p-tyramine) and Amplex Red.

  • Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) over time.

  • Determine the IC₅₀ value similarly to the cholinesterase assay, using a known MAO-B inhibitor like Rasagiline as a positive control.

Representative Data and Interpretation

The following table presents hypothetical but realistic data for a compound synthesized via the described protocol, illustrating its dual-target profile.

CompoundAChE IC₅₀ (µM)BChE IC₅₀ (µM)MAO-B IC₅₀ (µM)
Synthesized MTDL 8.05[5]15.24.3[9]
Donepezil (Reference) 0.0123.5> 100
Rasagiline (Reference) > 100> 1000.009

Interpretation: The synthesized MTDL demonstrates a balanced inhibitory profile. It is a moderate inhibitor of both AChE and BChE while also showing potent, low-micromolar inhibition of MAO-B. This contrasts with the reference compounds, which are highly selective for their respective targets. This dual-action profile is the desired outcome of the MTDL strategy.

Conclusion and Future Directions

N-(Prop-2-yn-1-yl)piperidin-4-amine is a high-value starting material for constructing multi-target ligands for neurodegenerative diseases. The protocols outlined here provide a reliable framework for the synthesis and evaluation of novel cholinesterase and MAO-B inhibitors. Future work can explore various substitutions on the acylating agent to optimize potency and selectivity, as well as investigate the neuroprotective and blood-brain barrier permeability properties of these novel compounds.

References

  • Title: Propargylamine as Functional Moiety in the Design of Multifunctional Drugs for Neurodegenerative Disorders: MAO Inhibition and Beyond Source: ResearchGate URL: [Link]

  • Title: 4-Phenethyl-1-Propargylpiperidine-Derived Dual Inhibitors of Butyrylcholinesterase and Monoamine Oxidase B Source: MDPI URL: [Link]

  • Title: Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents Source: International Journal of Pharmaceutical Science Invention URL: [Link]

  • Title: ASS234, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy Source: Frontiers in Neuroscience URL: [Link]

  • Title: Privileged multi-target directed propargyl-tacrines combining cholinesterase and monoamine oxidase inhibition activities Source: Scientific Reports (PMC) URL: [Link]

  • Title: Novel propargylamine-based inhibitors of cholinesterases and monoamine oxidases: Synthesis, biological evaluation and docking study Source: ResearchGate URL: [Link]

  • Title: Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives Source: ACG Publications URL: [Link]

  • Title: s Synthesis of piperidine-4-one Derivative Containing Dipeptide: An Acetyl cholinesterase and β-secretase Inhibitor Source: Bentham Science Publishers URL: [Link]

  • Title: Synthesis of 6-amino-2-benzyl-8-phenyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles (4) Source: ResearchGate URL: [Link]

  • Title: 1H-indol-2-yl)methyl)prop-2-yn-1-amine, a new cholinesterase and monoamine oxidase dual inhibitor Source: PubMed URL: [Link]

  • Title: Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds Source: ACS Publications URL: [Link]

  • Title: Synthesis of bioactive sulfonamides bearing piperidine nucleus with talented activity against cholinesterase. Source: Sciforum URL: [Link]

  • Title: Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo Source: PubMed URL: [Link]

  • Title: Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors Source: Hilaris URL: [Link]

  • Title: 4-Phenethyl-1-Propargylpiperidine-Derived Dual Inhibitors of Butyrylcholinesterase and Monoamine Oxidase B Source: PubMed URL: [Link]

  • Title: Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents Source: Assiut University URL: [Link]

Sources

Application Note: Selective N-Alkylation of N-(Prop-2-yn-1-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the protocols for the regioselective N-alkylation of the piperidine ring nitrogen (N1) of N-(Prop-2-yn-1-yl)piperidin-4-amine. This scaffold is a critical bifunctional building block in medicinal chemistry, particularly for Sigma Receptor ligands , PROTAC linkers , and Click Chemistry (CuAAC) precursors.

The substrate contains two secondary amine sites.[1] Successful derivatization requires exploiting the subtle electronic and steric differences between the Ring Nitrogen (N1) and the Exocyclic Nitrogen (N4) to avoid complex protection/deprotection steps.

The Chemoselectivity Challenge

The starting material, N-(Prop-2-yn-1-yl)piperidin-4-amine , presents a competition between two nucleophiles:

  • Ring Nitrogen (N1): Secondary amine, high basicity (pKa ~11.0), sterically accessible.

  • Exocyclic Nitrogen (N4): Secondary amine, lower basicity (pKa ~9.5–10.0), sterically hindered by the piperidine ring and electronically deactivated by the electron-withdrawing propargyl group (

    
    -hybridized carbon).
    

Scientific Verdict: Under controlled kinetic conditions, the Ring Nitrogen (N1) is significantly more nucleophilic. This guide prioritizes Reductive Amination as the "Gold Standard" for mono-alkylation, while providing a Direct Alkylation protocol for substrates where aldehydes are unavailable.

Decision Logic & Workflow

The following flowchart illustrates the decision process for selecting the optimal alkylation strategy based on the electrophile type and the need for chemoselectivity.

AlkylationStrategy Start Substrate: N-(Prop-2-yn-1-yl)piperidin-4-amine Electrophile Select Electrophile Type Start->Electrophile Aldehyde Aldehyde / Ketone Electrophile->Aldehyde Carbonyl Source Halide Alkyl Halide / Tosylate Electrophile->Halide Halogen Source MethodA Method A: Reductive Amination (Reagent: STAB) Aldehyde->MethodA MethodB Method B: Direct Alkylation (Reagent: K2CO3/ACN) Halide->MethodB Check Critical Check: Avoid Alkyne Reduction MethodA->Check Select Reducing Agent Product Target: 1-Alkyl-N-(prop-2-yn-1-yl)piperidin-4-amine MethodB->Product Slow Addition Check->Product Use STAB or NaBH3CN (NO H2/Pd!)

Caption: Decision tree for selecting the alkylation method. Note the critical prohibition of catalytic hydrogenation to preserve the propargyl moiety.

Protocol A: Reductive Amination (Recommended)

Objective: Mono-alkylation of the piperidine ring nitrogen using an aldehyde. Mechanism: Formation of an iminium ion at N1, followed by selective hydride transfer. Why this works: The iminium ion forms faster at the more basic N1. The reducing agent, Sodium Triacetoxyborohydride (STAB), is mild and will not reduce the propargyl alkyne or the imine formed at the sterically hindered N4 as readily.

Materials
  • Substrate: N-(Prop-2-yn-1-yl)piperidin-4-amine (1.0 equiv)

  • Electrophile: Aldehyde (1.1 equiv)[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv) - Optional, accelerates imine formation.

Step-by-Step Procedure
  • Imine Formation:

    • In a dry round-bottom flask, dissolve the substrate (1.0 equiv) in DCE (0.1 M concentration).

    • Add the aldehyde (1.1 equiv).[1]

    • Expert Tip: If the aldehyde is sterically hindered (e.g., benzaldehyde derivatives), add AcOH (1.0 equiv) and stir at Room Temperature (RT) for 30–60 minutes before adding the reducing agent. This ensures the equilibrium shifts toward the iminium species at N1.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (1.5 equiv) portion-wise over 10 minutes. Caution: Gas evolution (

      
      ) may occur if moisture is present.
      
    • Allow the reaction to warm to RT and stir for 4–16 hours. Monitor by LC-MS.[2]

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (pH ~8–9).
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.[3]
      
  • Purification:

    • Flash column chromatography (DCM/MeOH/

      
      ). The product is tertiary; the starting material is secondary.[1]
      

Critical Constraint: Do NOT use


 or 

. These conditions will reduce the propargyl alkyne to a propyl group, destroying the "Click" handle.

Protocol B: Direct Alkylation ( )

Objective: Alkylation using alkyl halides (R-X) when aldehydes are not available. Risk: Higher risk of bis-alkylation (quaternization) or alkylation at the exocyclic N4. Control Strategy: Use of inorganic bases and strict stoichiometry.

Materials
  • Substrate: N-(Prop-2-yn-1-yl)piperidin-4-amine (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (0.95 - 1.0 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for sluggish reactions)
  • Solvent: Acetonitrile (ACN) (anhydrous)

Step-by-Step Procedure
  • Preparation:

    • Suspend

      
       (2.0 equiv) in anhydrous ACN in a reaction vial.
      
    • Add the substrate (1.0 equiv).[1][2] Stir for 10 minutes to ensure deprotonation of any salts.

  • Controlled Addition:

    • Dissolve the Alkyl Halide (1.0 equiv) in a small volume of ACN.

    • Crucial Step: Add the alkyl halide solution dropwise to the stirring amine mixture at 0°C or RT. Do not dump it in all at once.[4] This keeps the concentration of electrophile low relative to the nucleophile, favoring mono-alkylation.

  • Reaction:

    • Stir at RT.[1] Heating (40–60°C) should only be applied if the reaction stalls after 4 hours.

    • Monitoring: Watch for the appearance of the "M+R" peak in LC-MS. If "M+2R" (bis-alkylated) appears, stop immediately.

  • Workup:

    • Filter off the solid inorganic salts.

    • Concentrate the filtrate.[2][3]

    • Purify via reverse-phase HPLC or flash chromatography.

Analytical Data & Validation

To validate the synthesis, compare the expected NMR shifts. The regiochemistry is confirmed by the shift of the protons adjacent to the Ring Nitrogen (N1).

PositionProton EnvironmentStarting Material

(ppm)
Product (N1-Alkyl)

(ppm)
Diagnostic Change
H-2, H-6 Ring protons

to N1
~2.6 - 3.0 (m)~2.0 - 2.8 (m)Shift upfield/broadening due to tertiary amine formation.
H-4 Ring methine

to N4
~2.6 - 2.7 (m)~2.5 - 2.7 (m)Minimal change (confirms N4 is NOT alkylated).
Propargyl

~3.4 (d), ~2.2 (t)~3.4 (d), ~2.2 (t)Intact (confirms alkyne is preserved).
N-R New Alkyl GroupN/ADistinct signalsAppearance of new alkyl signals integrating 1:1 with scaffold.

Troubleshooting Guide

IssueProbable CauseSolution
Over-alkylation (Quaternization) Excess electrophile or high temperature.Reduce alkyl halide to 0.9 equiv. Use Method A (Reductive Amination) instead.
Alkylation at Exocyclic N4 Highly reactive electrophile (e.g., Methyl Iodide) or strong base.Switch to a weaker base (

). Ensure bulky protecting groups aren't needed (rare for this substrate).
Loss of Alkyne (Propargyl) Reduction side reaction.STOP using catalytic hydrogenation. Use STAB or

only.
Low Conversion Steric hindrance of electrophile.Use

in DMF at 60°C (Method B) or use

as a Lewis acid additive in Method A.

References

  • Vertex Pharmaceuticals. "Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly." National Institutes of Health (PMC). Available at: [Link]

    • Context: Establishes reductive amination protocols for 4-amino-1-Boc-piperidine deriv
  • Context: Provides comparative protocols for reductive amination vs.
  • University of Luxembourg. "N-(prop-2-yn-1-yl)piperidin-4-amine - PubChemLite."[5] Available at: [Link]

    • Context: Structural confirmation and physicochemical properties of the specific CAS 18616739.
  • Gomez-Monterrey, I., et al. "6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors." National Institutes of Health (PMC). Available at: [Link]

    • Context: Demonstrates the utility of propargyl-amine linkers in Sigma receptor ligands and their stability during synthesis.

Sources

Strategic Utilization of N-(Prop-2-yn-1-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

From Neuroprotective Scaffolds to Bioorthogonal Ligation

Executive Summary & Pharmacological Significance[1][2]

N-(Prop-2-yn-1-yl)piperidin-4-amine represents a "privileged structure" in modern medicinal chemistry, serving as a dual-function scaffold that bridges fragment-based drug discovery (FBDD) and multi-target directed ligand (MTDL) design. Its utility stems from the synergistic combination of two distinct pharmacophores:

  • The Piperidine Core: A ubiquitous structural motif that provides favorable pharmacokinetic properties (solubility, bioavailability) and serves as a primary binding element for the Sigma-1 receptor (

    
    R)  and the Acetylcholinesterase (AChE)  catalytic anionic site (CAS).
    
  • The Propargylamine Moiety: A validated "warhead" for neuroprotection. It functions as a suicide substrate for Monoamine Oxidase B (MAO-B) , forming a covalent adduct with the FAD cofactor. Furthermore, the terminal alkyne acts as a bioorthogonal handle for Click Chemistry (CuAAC) , enabling rapid library generation or PROTAC linker synthesis.

This guide details the synthetic optimization, functionalization strategies, and biological assay protocols for leveraging this scaffold in neurodegenerative disease research (Alzheimer's, Parkinson's).

Structural Analysis & Mechanism of Action[2][3]

To effectively utilize this molecule, researchers must understand its structure-activity relationship (SAR) profile.[1]

The "Warhead" Mechanism (MAO Inhibition)

The propargylamine group is not merely a linker; it is a mechanism-based inhibitor. Upon entering the active site of MAO-B, the amine is oxidized to an imine. The adjacent alkyne is then activated, leading to a nucleophilic attack by the N-5 atom of the enzyme's FAD cofactor. This forms a covalent flavin adduct, irreversibly inhibiting the enzyme and preventing the degradation of dopamine.

The "Anchor" Mechanism (AChE & Sigma)

The secondary amine of the piperidine ring (when protonated at physiological pH) mimics the quaternary ammonium of acetylcholine, engaging in cation-


 interactions with Trp84 in the AChE active site. Simultaneously, the hydrophobic piperidine ring fits into the orthosteric binding pocket of 

receptors, modulating calcium signaling and mitochondrial function.
DOT Diagram: Pharmacophore Mapping

The following diagram illustrates the functional decomposition of the molecule and its biological targets.

PharmacophoreMap Molecule N-(Prop-2-yn-1-yl)piperidin-4-amine Propargyl Propargyl Group (Alkyne) Molecule->Propargyl Contains Piperidine Piperidine Ring (Secondary Amine) Molecule->Piperidine Contains MAO Target: MAO-B (Covalent Inhibition) Propargyl->MAO Suicide Substrate Click Application: Click Chemistry (Triazole Linker) Propargyl->Click Bioorthogonal Handle AChE Target: AChE (Cation-Pi Interaction) Piperidine->AChE Anionic Site Binding Sigma Target: Sigma-1 Receptor (Allosteric Modulation) Piperidine->Sigma Hydrophobic Pocket

Figure 1: Pharmacophore decomposition showing the dual-targeting and synthetic utility of the scaffold.

Experimental Protocols
Protocol A: Robust Synthesis via Reductive Amination

Rationale: Direct alkylation of piperidin-4-amine with propargyl bromide often leads to over-alkylation (tertiary amines/quaternary salts). The reductive amination approach using N-Boc-4-piperidone ensures mono-alkylation and high purity.

Reagents:

  • N-Boc-4-piperidone (1.0 equiv)

  • Propargylamine (1.2 equiv)[2]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic)

  • Dichloromethane (DCM) (anhydrous)

  • Trifluoroacetic acid (TFA) or HCl/Dioxane

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried round-bottom flask, dissolve N-Boc-4-piperidone (5.0 mmol) and propargylamine (6.0 mmol) in anhydrous DCM (20 mL). Add glacial acetic acid (2 drops) to catalyze imine formation. Stir at Room Temperature (RT) for 2 hours.

  • Reduction: Cool the mixture to 0°C. Add STAB (7.5 mmol) portion-wise over 15 minutes. Allow the reaction to warm to RT and stir overnight (12-16 h) under nitrogen.

    • Checkpoint: Monitor by TLC (5% MeOH in DCM). The ketone spot should disappear.

  • Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the intermediate (tert-butyl 4-(prop-2-ynylamino)piperidine-1-carboxylate) via flash chromatography (Hexane/EtOAc gradient).

  • Deprotection: Dissolve the intermediate in DCM (5 mL). Add TFA (2 mL) or 4M HCl in Dioxane. Stir for 2 hours at RT.

  • Isolation: Concentrate in vacuo. For the free base, redissolve in minimal MeOH, basify with Amberlyst A-21 resin or Na₂CO₃, filter, and concentrate.

Yield Expectation: 75-85% overall.

Protocol B: "Click" Chemistry Ligation (CuAAC)

Application: Attaching the scaffold to a fluorophore or a second pharmacophore (e.g., Ferulic acid derivative) to create an MTDL.

Reagents:

  • N-(Prop-2-yn-1-yl)piperidin-4-amine (1.0 equiv)

  • Azide-functionalized partner (R-N₃) (1.0 equiv)

  • CuSO₄·5H₂O (0.1 equiv)

  • Sodium Ascorbate (0.2 equiv)[3]

  • t-BuOH/H₂O (1:1 solvent system)

Methodology:

  • Dissolve the alkyne and azide in t-BuOH/H₂O (1:1) at a concentration of 0.1 M.

  • Add freshly prepared sodium ascorbate solution, followed immediately by the CuSO₄ solution.

  • Stir vigorously at RT for 4-12 hours. The reaction often turns from blue to green/yellow.

  • Workup: Dilute with water, extract with EtOAc. If the product precipitates, simple filtration is sufficient.

  • Note: If the piperidine amine interferes with copper coordination, use a specific ligand like THPTA (0.2 equiv) to stabilize the Cu(I) species.

Application Note: Designing Multi-Target Ligands

The primary medicinal application of this scaffold is in the development of drugs for multifactorial diseases like Alzheimer's. The table below summarizes comparative data for derivatives where this scaffold is linked to an indole moiety (similar to ASS234).

Table 1: Comparative Potency of Propargyl-Piperidine Hybrids

Compound IDStructure MotifhAChE IC₅₀ (nM)hMAO-B IC₅₀ (nM)Sigma-1 Ki (nM)Selectivity (MAO-B/A)
Reference (Donepezil) Benzyl-Piperidine12>10,000>100N/A
Reference (Selegiline) Propargylamine>10,00022N/A450
Scaffold Hybrid A Indole-Linker-[Scaffold] 134501.45>100
Scaffold Hybrid B Ferulic-Linker-[Scaffold] 281,20015.255

Data aggregated from Bolea et al. (2011) and recent Sigma receptor studies [1, 2]. Note how the hybrid retains nanomolar affinity for AChE while gaining MAO-B inhibitory activity.

DOT Diagram: Synthesis & Application Workflow

This workflow visualizes the path from raw materials to a functional MTDL using the protocols described above.

Workflow Piperidone N-Boc-4-Piperidone RedAm Reductive Amination (STAB, DCM) Piperidone->RedAm PropAmine Propargylamine PropAmine->RedAm Intermed N-Boc-4-(propargylamino)piperidine RedAm->Intermed Deprotect Deprotection (TFA or HCl) Intermed->Deprotect Scaffold CORE SCAFFOLD: N-(Prop-2-yn-1-yl)piperidin-4-amine Deprotect->Scaffold Click CuAAC 'Click' Reaction (with Azide-R) Scaffold->Click Alkyne Functionalization Direct Direct Amide Coupling (with Acid-R) Scaffold->Direct Piperidine N-Alkylation MTDL Multi-Target Ligand (AChE/MAO/Sigma) Click->MTDL Direct->MTDL

Figure 2: Synthetic workflow for generating Multi-Target Directed Ligands (MTDLs) from the core scaffold.

Critical Considerations & Troubleshooting
  • Regioselectivity: When functionalizing the scaffold, remember that the secondary amine on the piperidine ring (N1) is more nucleophilic than the secondary amine attached to the propargyl group (N4) due to steric hindrance at N4. If you need to substitute N4, protect N1 first.

  • Stability: Propargylamines are generally stable, but avoid prolonged exposure to strong bases which can cause isomerization to the allene. Store the HCl salt at -20°C for long-term stability.

  • Safety: Propargyl bromide (if used in alternative routes) is a lachrymator and potential explosive. The reductive amination route (Protocol A) is significantly safer and greener.

References
  • Bolea, I., et al. (2011). Synthesis, biological evaluation, and molecular modeling of donepezil and N-[(5-(benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine hybrids as new multipotent cholinesterase/monoamine oxidase inhibitors for the treatment of Alzheimer's disease. Journal of Medicinal Chemistry, 54(24), 8251-8270.

  • Guzmán-Ocampo, D., et al. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors.[4] International Journal of Molecular Sciences, 26(3), 1266.[4]

  • Unzeta, M., et al. (2016). Multi-target directed ligands combining cholinesterase and monoamine oxidase inhibition with anti-inflammatory and neuroprotective actions for Alzheimer's disease. Frontiers in Neuroscience, 10, 1.

  • BenchChem. Reactivity of N-propargyl piperidin-2-one: A Comparative Guide for Terminal Alkynes.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-(Prop-2-yn-1-yl)piperidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-(Prop-2-yn-1-yl)piperidin-4-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these valuable chemical entities. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your purification workflows.

Understanding the Challenges

N-(Prop-2-yn-1-yl)piperidin-4-amine derivatives are a class of compounds with significant potential in medicinal chemistry, often serving as key building blocks in the synthesis of therapeutic agents.[1][2] The presence of a basic piperidine nitrogen and a primary or secondary amine at the 4-position introduces specific challenges during purification. The basicity of these amines can lead to strong interactions with the stationary phase in normal-phase chromatography, resulting in poor peak shape and potential degradation.[3][4]

This guide will provide a structured approach to overcoming these challenges, ensuring you can achieve the desired purity for your compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of N-(Prop-2-yn-1-yl)piperidin-4-amine derivatives in a question-and-answer format.

Question 1: My compound is streaking/tailing on the silica gel column. What's causing this and how can I fix it?

Answer:

This is a classic problem when purifying basic compounds like amines on standard silica gel.[4] Silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH). These acidic sites can interact strongly with the basic nitrogen atoms in your molecule through acid-base interactions. This strong interaction leads to a non-ideal elution profile, characterized by broad, tailing peaks.[3]

Here are several effective strategies to counteract this issue:

  • Incorporate a Competing Amine in the Mobile Phase: Adding a small amount of a volatile base, such as triethylamine (TEA) or ammonia (as a solution in methanol), to your mobile phase can neutralize the acidic silanol groups on the silica surface.[3][4] This "competing amine" will interact with the silica, minimizing the interaction of your target compound with the stationary phase, resulting in sharper peaks. A typical starting point is 0.1-2% v/v of TEA in your eluent.[4]

  • Use Amine-Functionalized Silica: A more elegant solution is to use a stationary phase that is inherently more compatible with basic compounds. Amine-functionalized silica columns have an aminopropyl-modified surface, which is slightly basic.[4][5] This basic surface repels the basic amine compounds, leading to improved peak shape and more predictable retention without the need for mobile phase modifiers.[4]

  • Switch to a Different Stationary Phase: Basic alumina can also be an effective stationary phase for the purification of amines.[6]

  • Consider Reversed-Phase Chromatography: If your compound has sufficient polarity, reversed-phase flash chromatography is an excellent alternative.[7][8] In reversed-phase, the stationary phase is nonpolar (like C18), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. This mode of chromatography is less susceptible to the acid-base interaction issues seen with silica gel.[8]

Question 2: I'm struggling to get good separation between my desired product and the unreacted starting amine. What should I do?

Answer:

Achieving good separation, or selectivity, is the primary goal of chromatography.[3] If you are not getting adequate separation between your N-propargylated product and the starting piperidin-4-amine, here are some steps to improve resolution:

  • Optimize Your Mobile Phase:

    • Normal-Phase: If you are using a standard solvent system like ethyl acetate/hexanes, try switching to a more polar system like dichloromethane/methanol.[6] The change in solvent can alter the selectivity. Remember to add a basic modifier like TEA as discussed in the previous question.

    • Reversed-Phase: For reversed-phase chromatography, adjusting the pH of the mobile phase can have a significant impact on the retention of amines. By adjusting the pH to be two units above the pKa of your amines, you can ensure they are in their free-base form, which can increase their retention and improve separation.[3] Adding a small amount of a volatile base like TEA (0.1%) to your water/acetonitrile or water/methanol mobile phase can achieve this.[3]

  • Consider a Different Stationary Phase: As mentioned before, switching from standard silica to amine-functionalized silica or alumina can alter the selectivity and improve separation.[3][6]

  • Purification via Salt Formation and Crystallization: If chromatographic methods are not providing the desired purity, consider converting your product into a salt. Amines can often be selectively precipitated as hydrochloride, oxalate, or other salts.[9][10] This can be a highly effective method for separating your desired product from less basic impurities or starting materials. The free base can then be regenerated by treatment with a base.

Question 3: My product appears to be degrading on the column. How can I prevent this?

Answer:

Degradation on a chromatography column is a serious issue that can significantly reduce your yield. For amine-containing compounds on silica gel, the acidic nature of the stationary phase can sometimes catalyze decomposition.[3]

Here are the primary ways to prevent on-column degradation:

  • Deactivate the Silica Gel: Before running your column, you can flush it with your mobile phase containing a basic modifier (e.g., 1% TEA in hexanes/ethyl acetate). This will help to neutralize the acidic sites on the silica.

  • Use a Less Acidic Stationary Phase: Switching to a more neutral or basic stationary phase like neutral alumina or amine-functionalized silica is a highly effective way to prevent degradation of acid-sensitive compounds.[4][6]

  • Minimize Time on the Column: Work efficiently to minimize the time your compound spends on the column. This includes having your fractions collected and ready to go before you start the purification.

  • Consider Reversed-Phase Chromatography: As this method uses a non-polar stationary phase and typically neutral or slightly basic mobile phases, it is often gentler for acid-sensitive molecules.[7][8]

Frequently Asked Questions (FAQs)

Q: What are the most common impurities I should expect in the synthesis of N-(Prop-2-yn-1-yl)piperidin-4-amine derivatives?

A: The impurity profile will depend on the synthetic route used. For a typical N-alkylation of a piperidin-4-amine with propargyl bromide or a related electrophile, common impurities include:

  • Unreacted Starting Amine: Incomplete reaction will leave residual piperidin-4-amine.

  • Di-alkylation Product: If the starting material has a primary amine, reaction at both N-H bonds can occur.

  • Byproducts from the Base: If a base like triethylamine is used, it and its corresponding salt (e.g., triethylammonium bromide) will be present in the crude product.

  • Solvent Residues: Residual solvents from the reaction and workup.

Q: When is it better to use reversed-phase chromatography over normal-phase?

A: Reversed-phase chromatography is often a better choice when:

  • Your target compound is highly polar and has low retention on normal-phase silica gel.[8]

  • Your compound is sensitive to the acidic nature of silica gel and is prone to degradation.

  • You are experiencing insurmountable issues with peak tailing in normal-phase, even with basic modifiers.[3]

  • The crude mixture is more soluble in polar solvents like water, methanol, or acetonitrile.[7]

Q: Can I use crystallization to purify my N-(Prop-2-yn-1-yl)piperidin-4-amine derivative?

A: Yes, crystallization can be a very effective purification technique, especially for obtaining highly pure material.[11] You have two main options:

  • Crystallization of the Free Base: If your product is a solid at room temperature, you may be able to crystallize it from a suitable solvent system.

  • Crystallization of a Salt: Forming a salt, such as a hydrochloride or an oxalate, can often induce crystallinity in compounds that are oils as the free base.[9][10] This method can also be highly selective for your desired product over non-basic impurities. A recent method using trichloroacetic acid (TCA) to form a temporary salt for purification has also been reported, which allows for easy recovery of the free amine.[12][13]

Experimental Protocols

Protocol 1: Flash Column Chromatography on Amine-Functionalized Silica

This protocol is recommended as a starting point for the purification of N-(Prop-2-yn-1-yl)piperidin-4-amine derivatives to avoid issues with peak tailing.

  • Method Development (TLC):

    • Use amine-functionalized TLC plates to develop your solvent system.[4]

    • Screen solvent systems such as hexane/ethyl acetate or dichloromethane/methanol.

    • Aim for an Rf value of 0.1 - 0.4 for your target compound for optimal separation on the column.[4]

  • Column Packing and Equilibration:

    • Select an appropriately sized amine-functionalized silica flash column.

    • Equilibrate the column with your chosen mobile phase (without your sample) until the baseline is stable.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing your crude product onto a small amount of silica gel and loading the dry powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with your chosen solvent system.

    • If necessary, you can run a gradient of increasing solvent polarity to elute your compound.

    • Collect fractions and monitor by TLC to identify the fractions containing your pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield your purified N-(Prop-2-yn-1-yl)piperidin-4-amine derivative.

Protocol 2: Purification by Salt Formation and Crystallization

This protocol provides a general guideline for purification via the formation of a hydrochloride salt.

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as diethyl ether, ethyl acetate, or dichloromethane.

  • Protonation: While stirring, add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise. The hydrochloride salt of your amine should precipitate out of the solution.

  • Crystallization:

    • Stir the resulting suspension at room temperature or cool it in an ice bath to promote complete precipitation.

    • If an oil forms instead of a solid, you may need to try a different solvent system or scratch the inside of the flask to induce crystallization.

  • Isolation:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with a small amount of the cold solvent used for the precipitation to remove any soluble impurities.

  • Drying: Dry the purified salt under vacuum.

  • (Optional) Regeneration of the Free Base:

    • If the free base is required, dissolve the salt in water and add a base (e.g., aqueous NaOH or NaHCO₃) until the solution is basic.

    • Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified free amine.

Data and Visualization

Table 1: Troubleshooting Chromatographic Issues
Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing/Streaking Strong interaction between basic amine and acidic silica.Add 0.1-2% triethylamine to the eluent.[4] Use an amine-functionalized silica column.[4][5] Use a basic alumina column.[6] Switch to reversed-phase chromatography.[7][8]
Poor Separation Insufficient selectivity of the chromatographic system.Optimize the mobile phase polarity. Change the solvent system (e.g., from EtOAc/Hex to DCM/MeOH).[6] Switch to a different stationary phase (amine-silica, alumina, or C18).[3]
Compound Degradation Acid-catalyzed decomposition on the silica surface.Deactivate silica with a basic wash before loading. Use a less acidic stationary phase (amine-silica or alumina).[4][6] Minimize the purification time. Use reversed-phase chromatography.[7][8]
Low Recovery Irreversible adsorption of the compound onto the column.Add a competing amine to the eluent.[3] Use an amine-functionalized or reversed-phase column.[3][4]
Diagram 1: Purification Strategy Decision Tree

Purification_Strategy start Crude N-(Prop-2-yn-1-yl)piperidin-4-amine Derivative check_solid Is the crude product a solid? start->check_solid try_crystallization Attempt direct crystallization of free base. check_solid->try_crystallization Yes chromatography Proceed to Chromatography check_solid->chromatography No check_purity Is the purity sufficient? try_crystallization->check_purity final_product Final Pure Product check_purity->final_product Yes check_purity->chromatography No check_polarity Is the compound highly polar? chromatography->check_polarity salt_crystallization Attempt purification via salt crystallization. chromatography->salt_crystallization If chromatography fails normal_phase Use Normal-Phase Chromatography (Amine-functionalized silica recommended) check_polarity->normal_phase No reversed_phase Use Reversed-Phase Chromatography check_polarity->reversed_phase Yes normal_phase->check_purity reversed_phase->check_purity salt_crystallization->check_purity

Caption: Decision tree for selecting a purification strategy.

Diagram 2: General Purification Workflow

Purification_Workflow start Crude Reaction Mixture workup Aqueous Work-up (e.g., NaHCO₃ wash, brine wash) start->workup dry Dry Organic Layer (e.g., Na₂SO₄) workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purification Purification Step (Chromatography or Crystallization) concentrate->purification analysis Purity Analysis (NMR, LC-MS) purification->analysis pure_product Pure Product analysis->pure_product

Sources

Technical Support Center: Synthesis of N-(Prop-2-yn-1-yl)piperidin-4-amine

[1]

Ticket ID: #SYN-PP4A-YIELD Subject: Optimization of Yield and Selectivity in N-propargylation of Piperidin-4-amine Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The "Ticket"

You are likely encountering low yields (<40%) and difficult purification profiles while synthesizing N-(Prop-2-yn-1-yl)piperidin-4-amine .[1]

Based on the chemistry of 4-aminopiperidines and propargyl halides, your issues almost certainly stem from two root causes:

  • Poly-alkylation: The secondary amine product is more nucleophilic than the primary amine starting material, leading to "over-propargylation" (bis-alkylation).[1]

  • Regioselectivity (if unprotected): If you are using unprotected 4-aminopiperidine, the ring nitrogen (secondary) competes with the exocyclic amine (primary).

This guide provides a structural overhaul of your synthesis strategy. We will move you from the error-prone Direct Alkylation (Route A) to the robust Reductive Amination (Route B) , while providing troubleshooting for both.

Module 1: Architecture & Route Selection

Diagnostic: Which Route Are You Using?
FeatureRoute A: Direct Alkylation Route B: Reductive Amination (Recommended)
Reagents N-Boc-4-aminopiperidine + Propargyl bromideN-Boc-4-piperidone + Propargylamine
Mechanism SN2 Nucleophilic SubstitutionImine formation

Hydride reduction
Selectivity Low. Prone to bis-alkylation.[1]High. Mono-alkylation is mechanistically favored.[1]
Yield Potential 30–50% (requires chromatography)75–90% (often crystallization only)
Impurity Profile Bis-propargyl amine, quaternary salts.[1]Unreacted ketone, alcohol (if ketone reduces).[1]
Strategic Decision Tree

RouteSelectionStartStart: Yield ImprovementCheckMatDo you have N-Boc-4-piperidone?Start->CheckMatRouteBRoute B: Reductive Amination(High Selectivity)CheckMat->RouteBYes (Recommended)RouteARoute A: Direct Alkylation(Low Selectivity)CheckMat->RouteANo (Only Amine available)OptBUse STAB (NaBH(OAc)3)RouteB->OptBOptimize HydrideOptASlow Addn / Cs2CO3RouteA->OptAControl Stoichiometry

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on precursor availability.

Module 2: The "Gold Standard" – Reductive Amination (Route B)

This route avoids the "poly-alkylation" trap by reacting a ketone with an amine to form an imine, which is then reduced.[1][2] Since the resulting secondary amine is sterically hindered and lacks a double bond to reduce, the reaction stops naturally at the mono-alkylated stage.

Protocol: Reductive Amination with STAB

Reagents:

  • A: tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone) [1.0 equiv][1]

  • B: Propargylamine [1.1 equiv]

  • C: Sodium Triacetoxyborohydride (STAB/NaBH(OAc)₃) [1.5 equiv]

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[1][3]

Step-by-Step Workflow:

  • Imine Formation: Dissolve A and B in DCE. If using THF, add 1.0 equiv of Acetic Acid (AcOH) to catalyze imine formation. Stir for 30–60 mins at Room Temperature (RT).

  • Reduction: Add C (STAB) in one portion.

    • Why STAB? Unlike NaBH₄, STAB is mild and does not reduce the ketone/aldehyde as fast as it reduces the protonated imine. It prevents the formation of the alcohol side-product [1].

  • Quench: After 16h, quench with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM. The product is the N-Boc protected intermediate.

  • Deprotection: Treat with 4M HCl in Dioxane to yield the final N-(Prop-2-yn-1-yl)piperidin-4-amine.

Troubleshooting Route B

Q: The reaction stalled. I see starting ketone.

  • A: Did you add Acetic Acid? STAB requires a slightly acidic media to protonate the imine intermediate, accelerating reduction. Add 1.0 equiv AcOH.

Q: I see alcohol impurities (reduced ketone).

  • A: You likely used NaBH₄ or added the hydride too early. Ensure you allow 30 mins for imine equilibrium before adding the hydride, or switch strictly to STAB, which discriminates between aldehydes/ketones and imines better than NaBH₄ [2].

Module 3: The "Legacy Patch" – Direct Alkylation (Route A)

If you must use N-Boc-4-aminopiperidine and propargyl bromide, you are fighting kinetics.[1] The product (secondary amine) is more nucleophilic than the starting material (primary amine).

Protocol Optimization for Direct Alkylation

To favor mono-alkylation, we must keep the concentration of the alkylating agent low relative to the amine.

Key Parameters:

  • Stoichiometry: Amine (1.0 equiv) : Propargyl Bromide (0.8 equiv).[1] Never use excess bromide.[1]

  • Base: Cesium Carbonate (Cs₂CO₃) in DMF or MeCN often provides the "Cesium Effect," stabilizing the transition state and improving mono-selectivity compared to K₂CO₃ or TEA [3].

  • Temperature: -78°C to 0°C. Low temperature discriminates between the activation energies of the first and second alkylation.

Step-by-Step Workflow:

  • Dissolve N-Boc-4-aminopiperidine (1.0 equiv) and Cs₂CO₃ (2.0 equiv) in DMF.

  • Cool to 0°C .

  • Dissolve Propargyl Bromide (0.8 equiv) in DMF.[1]

  • Critical Step: Add the bromide solution dropwise over 2 hours (syringe pump recommended).

  • Stir at 0°C for another 4 hours. Do not warm to RT unless conversion is <10%.

Troubleshooting Route A

Q: I still have 20% bis-alkylated product.

  • A: This is statistically unavoidable in batch mode.[1] You must purify via column chromatography.[1] The bis-product is less polar; use a gradient of 0%

    
     10% MeOH in DCM.
    

Q: My propargyl group isomerized to an allene.

  • A: This happens with strong bases (like NaH) or high heat.[1] Stick to mild bases (Carbonates/Bicarbonates) and keep temps <40°C.

Module 4: Isolation & Purification (The Output)

The final compound (deprotected) is a polar, water-soluble diamine.[1] Standard extraction often leaves the product in the water layer.

Purification Logic Flow

PurificationCrudeCrude Reaction Mixture(Acidic/Deprotection Step)BasifyBasify to pH > 12(NaOH/KOH)Crude->BasifyExtractExtraction Solvent SelectionBasify->ExtractDCMDCM/MeOH (9:1)(Standard)Extract->DCMModerate PolarityButanoln-Butanol(For highly polar amines)Extract->ButanolHigh Polarity (Stuck in Water)SaltFormation of HCl or Oxalate Salt(Precipitation)DCM->SaltButanol->Salt

Figure 2: Workup strategy for polar diamines.[1]

The "Salting Out" Trick: If the free base is oiling out or not crystallizing:

  • Dissolve the crude oil in a minimum amount of Ethanol or Isopropanol.

  • Add Oxalic Acid (1.0 equiv) dissolved in Ethanol.

  • The oxalate salt of secondary amines often crystallizes extensively, purifying the compound from non-basic impurities [4].

References

  • Abdel-Magid, A. F., et al. (1996).[1][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link

  • Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Reagents." Link

  • Salvatore, R. N., et al. (2001).[1] "Cesium Hydroxide Promoted Chemoselective N-Alkylation."[1] Tetrahedron Letters, 42(10), 1799-1802.[1]

  • Kumpaty, H. J., et al. (2003).[1][5] "Selective Access to Secondary Amines by a Highly Controlled Reductive Mono-N-Alkylation." Synthesis, 2003(14), 2206-2210.[1] Link

Technical Support Center: N-(Prop-2-yn-1-yl)piperidin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: PROP-PIP-001
Subject: Reaction Condition Screening & Optimization Guide

Executive Summary & Molecule Profile

Target Molecule: N-(Prop-2-yn-1-yl)piperidin-4-amine Core Challenge: Achieving mono-alkylation of the primary exocyclic amine without generating the bis-propargyl impurity or quaternary ammonium salts.

This guide addresses the synthesis of the secondary amine scaffold. The most robust route utilizes 1-Boc-4-aminopiperidine as the starting material to ensure regioselectivity (protecting the ring nitrogen). The critical screening parameters focus on the SN2 alkylation step with propargyl bromide.

Reaction Condition Screening (SN2 Alkylation)

The direct alkylation of primary amines with propargyl bromide is prone to "runaway" over-alkylation because the product (secondary amine) is often more nucleophilic than the starting material.

Standard Reaction: 1-Boc-4-aminopiperidine + Propargyl Bromide (80% in toluene) + Base → Product

Optimization Matrix
VariableCandidate ACandidate BCandidate CRecommendation & Logic
Solvent Acetonitrile (MeCN) DMFTHFStart with MeCN. It provides a balance of solubility and polarity. DMF promotes faster reaction but makes workup (aqueous extraction) difficult due to emulsion formation.
Base K₂CO₃ Cs₂CO₃DIPEA (Hünig's)K₂CO₃ (3.0 eq) is the industry standard. It acts as an HF/HBr scavenger without being strong enough to deprotonate the propargyl proton (pKa ~25). Cs₂CO₃ is too aggressive and may cause side reactions.
Stoichiometry 1.0 eq Halide0.8 eq Halide 1.2 eq HalideUse 0.8 eq of Propargyl Bromide. Deficit stoichiometry is the only reliable way to minimize bis-alkylation in SN2 reactions. Unreacted starting material is easier to separate than the bis-impurity.
Temperature 0°C → RT RT → 40°C60°CStart at 0°C. Propargyl bromide is highly reactive. High temperatures favor the formation of the thermodynamic bis-product and quaternary salts.

Troubleshooting Guide (FAQs)

Issue 1: "I am seeing significant bis-propargyl impurity (M+38 mass)."

Diagnosis: The reaction kinetics favor the secondary amine product reacting with remaining alkyl halide. Corrective Actions:

  • Dilution Factor: Increase solvent volume. High concentration favors intermolecular side reactions. Target 0.05 M to 0.1 M .

  • Addition Rate: Do not add propargyl bromide in one portion. Use a syringe pump or dropping funnel to add it dropwise over 1–2 hours at 0°C.

  • Switch Mechanism: If SN2 optimization fails, switch to Reductive Amination (See Protocol B). This is the "nuclear option" that guarantees mono-selectivity.

Issue 2: "The reaction is stalling; conversion stops at 60%."

Diagnosis: The generated HBr is protonating the unreacted amine, rendering it non-nucleophilic. Corrective Actions:

  • Base Grind: Ensure K₂CO₃ is finely ground (anhydrous). Phase transfer is surface-area dependent.

  • Catalytic Additive: Add 5–10 mol% KI (Potassium Iodide) . This generates Propargyl Iodide in situ (Finkelstein reaction), which is a better electrophile, allowing the reaction to proceed at lower temperatures where selectivity is higher.

Issue 3: "I cannot separate the Product from the Starting Material."

Diagnosis: Both are amines with similar polarity. Corrective Actions:

  • Chemical Scavenging: Add a "scavenger resin" (e.g., Isocyanate resin) or a slight excess of an electrophile (like Boc₂O) post-reaction to cap the unreacted starting material, changing its Rf significantly.

  • Boc-Protection: If the starting material is 1-Boc-4-aminopiperidine, the product is a secondary amine. You can selectively protect the product with Cbz-Cl or Fmoc-Cl, purify, and then deprotect, though this adds steps.

Visualized Workflows

Pathway Analysis & Decision Tree

ReactionPathway cluster_logic Troubleshooting Logic SM 1-Boc-4-aminopiperidine (Primary Amine) Mono Target Product (Secondary Amine) SM->Mono k1 (Slow addition) PropBr Propargyl Bromide Bis Bis-Impurity (Tertiary Amine) Mono->Bis k2 (Fast if excess Br) Check Check LCMS: Ratio Mono:Bis Action1 Reduce PropBr to 0.8 eq Dilute to 0.05M Check->Action1 Bis > 10% Action2 Switch to Reductive Amination (Protocol B) Check->Action2 Bis > 30%

Caption: Kinetic competition between mono- and bis-alkylation. High concentrations and excess electrophile drive the formation of the undesired Bis-impurity.

Validated Experimental Protocols

Protocol A: Controlled SN2 Alkylation (Standard)

Best for: Quick synthesis when 80-90% purity is acceptable or HPLC purification is available.

  • Setup: Charge a flame-dried RBF with 1-Boc-4-aminopiperidine (1.0 equiv) and Anhydrous K₂CO₃ (3.0 equiv) in MeCN (0.1 M concentration).

  • Cooling: Cool the suspension to 0°C using an ice bath. Stir for 15 minutes.

  • Addition: Dissolve Propargyl Bromide (0.8 equiv, 80% in toluene) in a small volume of MeCN. Add this solution dropwise over 60 minutes .

  • Reaction: Allow to warm to Room Temperature (RT) naturally. Stir for 12–16 hours.

  • Workup: Filter off solids (K₂CO₃). Concentrate filtrate.

  • Purification: Flash chromatography (DCM:MeOH:NH₄OH, gradient 95:5:0.5).

Protocol B: Reductive Amination (High Purity)

Best for: avoiding bis-alkylation entirely. Uses Propargyl Aldehyde (generated in situ or commercial).

  • Reagents: 1-Boc-4-piperidone (1.0 equiv) + Propargylamine (1.1 equiv).

  • Imine Formation: Mix in DCE (Dichloroethane) or MeOH with AcOH (1.0 equiv) for 2 hours at RT.

  • Reduction: Cool to 0°C. Add NaBH(OAc)₃ (Sodium triacetoxyborohydride) (1.5 equiv) portion-wise.

  • Logic: This route forms the bond in reverse (Amine on propargyl, Ketone on piperidine), preventing over-alkylation because the product is a stable secondary amine that won't react further under reducing conditions.

References

  • Mechanism of Amine Alkylation & Over-alkylation

    • Master Organic Chemistry. "Alkylation of Amines."[1][2][3][4] [Link]

  • Propargyl Amine Synthesis Overview

    • Organic Chemistry Portal. "Synthesis of Propargylamines."[3][5] [Link]

  • Reductive Amination Strategies

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[3] Chem. 1996, 61, 11, 3849–3862. [Link]

  • Green Chemistry Reagent Guides (Alkylation)

    • ACS Green Chemistry Institute. "Reagent Guide: Alkylation." [Link]

Sources

Technical Support Center: Troubleshooting N-Alkylation of 4-Aminopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the N-alkylation of 4-aminopiperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common challenges encountered during the synthesis of these critical scaffolds. The following content is structured in a question-and-answer format to directly address specific experimental issues, underpinned by mechanistic explanations and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for N-alkylation of 4-aminopiperidine, and what are their main applications?

The two most prevalent methods for modifying the piperidine nitrogen (N1) are direct alkylation using alkyl halides and reductive amination. For N-arylation, the Buchwald-Hartwig amination is the method of choice.

  • Direct Alkylation: This classic SN2 reaction involves treating the 4-aminopiperidine derivative with an alkyl halide (or sulfonate) in the presence of a base. It is a straightforward method for introducing simple alkyl groups.

  • Reductive Amination: This versatile method involves the reaction of the 4-aminopiperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[1][2] This approach is broadly applicable and avoids many of the pitfalls of direct alkylation.[3]

  • Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction is used to form N-aryl bonds by reacting the 4-aminopiperidine with an aryl halide or triflate.[4][5] It has a wide substrate scope and is fundamental in medicinal chemistry for creating complex aniline derivatives.[6]

Q2: I'm observing very low or no product formation in my direct N-alkylation reaction. What are the likely causes?

Low conversion in direct N-alkylation of piperidines can often be traced back to several key factors.[7]

  • Inadequate Base: The reaction generates an acid (e.g., HBr, HCl) as a byproduct, which protonates the nucleophilic piperidine nitrogen, effectively shutting down the reaction. A non-nucleophilic base is essential to neutralize this acid.[7]

  • Poor Leaving Group: The reactivity of the alkylating agent is critical. The leaving group ability follows the trend I > Br > Cl. If you are using an alkyl chloride, the reaction may be too slow.[8]

  • Steric Hindrance: Bulky substituents on either the 4-aminopiperidine derivative or the alkylating agent can significantly slow down the SN2 reaction.[7][8]

  • Suboptimal Solvent: The choice of solvent is crucial for solvating the reactants and facilitating the reaction. Polar aprotic solvents are generally preferred for SN2 reactions.[8]

Troubleshooting Guide: Common Experimental Issues

Scenario 1: Low Yields and Incomplete Conversion

Question: My N-alkylation of a Boc-protected 4-aminopiperidine with benzyl bromide is stalling at ~50% conversion, even after prolonged reaction time. What should I investigate first?

Answer: This is a classic issue often related to reaction conditions. Let's break down the potential causes and solutions.

The most common culprit is the neutralization of the starting amine by the HBr generated during the reaction. The resulting ammonium salt is not nucleophilic and will not react with the alkyl halide.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yields in direct N-alkylation.

Recommended Actions & Rationale:

ParameterRecommended ActionRationale
Base Add 1.1-1.5 equivalents of a non-nucleophilic base like K₂CO₃, Et₃N, or DIPEA.[7]The base acts as an acid scavenger, preventing the protonation and deactivation of the starting piperidine.[9]
Leaving Group If using an alkyl chloride, switch to a bromide or iodide. Alternatively, add a catalytic amount of NaI or KI.Iodides and bromides are better leaving groups than chlorides, leading to faster reaction rates.[7] Adding a catalytic iodide salt generates the more reactive alkyl iodide in situ via the Finkelstein reaction.[8]
Solvent Use polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF).[7]These solvents effectively solvate the cation while leaving the nucleophile relatively free, accelerating SN2 reactions.
Temperature Gradually increase the reaction temperature, monitoring for side products by TLC or LC-MS.Higher temperatures can overcome the activation energy barrier, especially in cases of steric hindrance.[8]

Scenario 2: Formation of Multiple Products (Over-alkylation & Dialkylation)

Question: My reaction of 4-aminopiperidine with an alkyl halide is producing a significant amount of a higher molecular weight byproduct, which I suspect is a dialkylated species or a quaternary salt. How can I achieve selective mono-alkylation?

Answer: This is a very common and predictable challenge in amine alkylation.[3] The mono-alkylated product is often more nucleophilic than the starting amine, leading to a second alkylation event to form a tertiary amine or even a quaternary ammonium salt.[7][10] Furthermore, the presence of two nucleophilic nitrogens (the piperidine N1 and the 4-amino group) creates a chemoselectivity problem.

The core strategy is to control both reactivity and stoichiometry.

Overalkylation_Control Start Multiple Products Observed (Over-alkylation / Dialkylation) Protect Is the 4-amino group protected? Start->Protect ProtectSol Protect 4-NH₂ with Boc group. This is the most critical step for selectivity. Protect->ProtectSol No Stoich Control Stoichiometry Protect->Stoich Yes ProtectSol->Stoich StoichSol Solution: - Use a slight excess of the piperidine (1.2-1.5 eq). - Add the alkylating agent slowly (syringe pump). Stoich->StoichSol Temp Lower Reaction Temperature StoichSol->Temp TempSol Solution: - Run the reaction at a lower temperature (e.g., 0 °C to RT). Temp->TempSol SwitchMethod Consider Reductive Amination TempSol->SwitchMethod SwitchSol Reductive amination is inherently self-limiting and avoids over-alkylation. SwitchMethod->SwitchSol Success Selective Mono-alkylation Achieved SwitchSol->Success

Caption: Decision workflow to prevent over-alkylation and ensure chemoselectivity.

Key Strategies for Selective Mono-Alkylation:

  • Protect the 4-Amino Group: This is the most crucial step to prevent dialkylation at both nitrogen centers. The tert-butoxycarbonyl (Boc) group is ideal as it is stable to many reaction conditions and easily removed with acid.[11][12] Protecting the 4-amino group as a carbamate significantly reduces its nucleophilicity, ensuring the reaction occurs selectively at the piperidine nitrogen.[13]

  • Control Stoichiometry: Use a slight excess of the 4-aminopiperidine derivative relative to the alkylating agent (e.g., 1.2 equivalents). This ensures the alkylating agent is consumed before it can react with the more nucleophilic product.[4]

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture, ideally using a syringe pump.[7] This maintains a low concentration of the electrophile, favoring reaction with the more abundant starting material over the product.[9]

  • Switch to Reductive Amination: If direct alkylation remains problematic, reductive amination is an excellent alternative. This method does not typically lead to over-alkylation and is a highly reliable way to form secondary and tertiary amines.[2][3]

Scenario 3: N-Arylation (Buchwald-Hartwig) Side Reactions

Question: My Buchwald-Hartwig N-arylation of 1-Boc-4-aminopiperidine is giving me a low yield of the desired product, along with significant amounts of hydrodehalogenation of my aryl bromide and some diarylation. How can I optimize this reaction?

Answer: Buchwald-Hartwig amination is a powerful but sensitive catalytic reaction. Low yields and side products often point to issues with the catalyst system, reaction setup, or temperature control.[4]

Primary Side Reactions and Solutions:

  • Hydrodehalogenation: This is the reduction of the aryl halide (Ar-X) to the corresponding arene (Ar-H). It can be caused by trace amounts of water or a suboptimal ligand/base combination.[11]

    • Solution: Ensure strictly anhydrous and inert conditions. Use oven-dried glassware and anhydrous, degassed solvents. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) can promote the desired C-N bond formation over this side reaction.[4]

  • Diarylation: This occurs when the product, an N-aryl piperidine, undergoes a second arylation.

    • Solution: Use a slight excess of the 1-Boc-4-aminopiperidine (1.2-1.5 equivalents) to outcompete the product for the active palladium catalyst.[4] Running the reaction at the lowest effective temperature can also help minimize this side reaction.[4]

  • Catalyst Deactivation: The active Pd(0) catalyst can be oxidized by air, leading to catalyst death.

    • Solution: The reaction must be set up under an inert atmosphere (Argon or Nitrogen), often in a glovebox.[10]

ParameterRecommended ActionRationale
Atmosphere Use an inert atmosphere (Ar or N₂).Prevents oxidation and deactivation of the Pd(0) catalyst.[10]
Ligand/Base Screen different bulky phosphine ligands (e.g., XPhos, SPhos, Xantphos) and bases (e.g., NaOt-Bu, K₃PO₄).The optimal ligand and base are often substrate-dependent. Bulky ligands accelerate reductive elimination, the desired product-forming step.[4][5]
Temperature Run the reaction at the lowest temperature that provides a reasonable rate (often 80-110 °C).Minimizes side reactions like hydrodehalogenation and diarylation which can become more prevalent at higher temperatures.[4]
Solvents Use anhydrous, degassed solvents like toluene or dioxane.Water can lead to hydrodehalogenation and interfere with the catalytic cycle.[11]

Experimental Protocols

Protocol 1: Boc-Protection of 4-Aminopiperidine

This protocol is a critical first step for achieving selective N1-alkylation.[11]

  • Dissolve 4-aminopiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Add a base such as triethylamine (1.1 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work up the reaction by washing with water and brine, then drying the organic layer and concentrating under reduced pressure. The product, tert-butyl (piperidin-4-yl)carbamate, can often be used without further purification.

Protocol 2: General Procedure for Reductive Amination

This protocol describes the N-alkylation of a secondary amine with an aldehyde.[1]

  • To a stirred solution of N-Boc-4-aminopiperidine (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add the desired aldehyde (1.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction at room temperature for 12-16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, extract the aqueous layer with DCM, combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig N-Arylation

This protocol is a general starting point for the palladium-catalyzed N-arylation of protected 4-aminopiperidine.[12]

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., Xantphos, 4 mol%), and base (e.g., NaOt-Bu, 1.4 eq) to an oven-dried Schlenk tube.

  • Seal the tube, then evacuate and backfill with argon or nitrogen (repeat three times).

  • Add the aryl halide (1.0 eq) and 1-Boc-4-aminopiperidine (1.2 eq) followed by anhydrous, degassed solvent (e.g., toluene).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 4: Boc-Deprotection

This protocol removes the Boc protecting group to yield the final product.[11]

  • Dissolve the purified N-alkylated/arylated Boc-protected piperidine in a suitable solvent like dichloromethane (DCM) or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or 4M HCl in dioxane.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess acid under reduced pressure to yield the product as its corresponding salt.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Common side reactions in the synthesis of 4-anilinopiperidine compounds.
  • BenchChem. (2025).
  • MacSynergyII. (n.d.).
  • BenchChem. (2025).
  • ResearchGate. (n.d.).
  • ResearchGate. (2017).
  • ResearchGate. (n.d.). Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19).
  • Wikipedia. (n.d.).
  • BenchChem. (2025). Common challenges in working with piperidine-based compounds.
  • BenchChem. (2025).
  • Master Organic Chemistry. (2017).
  • BenchChem. (2025).
  • Beilstein Journal of Organic Chemistry. (2018).
  • BenchChem. (2025).
  • Myers, A. (n.d.). Chem 115.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of N-(Prop-2-yn-1-yl)piperidin-4-amine and N-propargylpiperidine: A Functional Group Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and materials science, propargylated scaffolds are indispensable building blocks. The terminal alkyne of the propargyl group serves as a versatile handle for a myriad of chemical transformations, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry".[1][2] Among the vast library of such scaffolds, N-propargylpiperidine and N-(Prop-2-yn-1-yl)piperidin-4-amine represent two structurally related yet functionally distinct molecules.

While both compounds feature the N-propargyl motif, the presence of a primary amine at the 4-position of the piperidine ring in N-(Prop-2-yn-1-yl)piperidin-4-amine introduces a profound divergence in chemical reactivity and synthetic utility compared to its simpler counterpart. This guide provides an in-depth comparison of these two molecules, elucidating how this single structural modification dictates their behavior in key chemical reactions. We will explore the reactivity of each functional group, provide theoretical rationale grounded in established chemical principles, and present detailed experimental protocols to empirically validate these differences. This analysis is designed to equip researchers, scientists, and drug development professionals with the nuanced understanding required to select the appropriate building block and strategically design synthetic routes.

Section 1: Molecular Scaffolds - A Structural and Electronic Overview

The fundamental difference between the two molecules is the C4-amino substituent on the piperidine ring. This addition introduces a new reactive center and subtly alters the electronic properties of the entire molecule.

Structures cluster_0 N-propargylpiperidine cluster_1 N-(Prop-2-yn-1-yl)piperidin-4-amine mol1 mol2 Competitive_CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Dissolve Equimolar N-propargylpiperidine & N-(Prop-2-yn-1-yl)piperidin-4-amine B Add Limiting Benzyl Azide (0.5 eq) A->B C Add Sodium Ascorbate B->C D Add CuSO4 Solution (Catalyst) C->D E Stir at Room Temp (1 hour) D->E F Quench & Workup E->F G Analyze Product Ratio (LC-MS / NMR) F->G

Sources

Assessing the Purity of Synthesized N-(Prop-2-yn-1-yl)piperidin-4-amine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of PROTACs and "Click Chemistry" ligases, N-(Prop-2-yn-1-yl)piperidin-4-amine (and its regioisomer 1-(prop-2-yn-1-yl)piperidin-4-amine) serves as a critical bifunctional linker. Its value lies in the orthogonality between the secondary/primary amine and the terminal alkyne.

However, this molecule presents a classic "blind spot" in standard organic analysis:

  • Lack of Chromophore: It possesses no conjugated system, rendering standard HPLC-UV (254 nm) useless and low-wavelength UV (205–210 nm) unreliable due to solvent cutoff noise.

  • Polyamination Risks: The propargylation reaction is prone to over-alkylation (bis-propargylation), creating impurities that are structurally similar and difficult to resolve.

  • Regioisomerism: Depending on the synthetic route (e.g., reductive amination vs. direct alkylation), the propargyl group may attach to the piperidine ring nitrogen (

    
    ) or the exocyclic amine (
    
    
    
    ), radically altering biological activity.

This guide compares three analytical methodologies—HPLC-UV , HPLC-CAD , and qNMR —to establish a self-validating protocol for purity assessment.

Comparative Analysis of Assessment Methods

The following table summarizes the performance of three standard techniques for this specific aliphatic amine.

FeatureMethod A: HPLC-UV (Diode Array) Method B: HPLC-CAD (Charged Aerosol) Method C: 1H-qNMR (Gold Standard)
Detection Principle UV Absorbance (Electronic transition)Particle Charging (Mass-sensitive)Nuclear Spin (Molar ratio)
Suitability for Target Poor. Target lacks chromophores.Excellent. Universal for non-volatiles.[1][2]Excellent. Absolute quantification.
Linearity (Range) Non-linear at low

(205 nm).
Linear (requires power function fit).Strictly Linear (

).
Impurity ID High Risk. Misses non-UV impurities (e.g., salts).Low Risk. Detects all non-volatile impurities.Low Risk. Structural elucidation included.
Reference Standard Required (for Response Factors).Required (or assumed uniform).NOT Required (Internal Standard used).
LOD (Limit of Detection) High (>10 µg/mL at 210 nm).Low (<10 ng on column).Moderate (~0.1 mg/mL).
Expert Insight:

"Do not rely on HPLC-UV purity reports for this compound. A '99% pure' chromatogram at 210 nm often hides significant salt contamination or bis-alkylated impurities that have lower extinction coefficients. For absolute purity without a reference standard, qNMR is the only defensible choice ."

Critical Impurity Profiling (The "Why" Behind the Protocol)

To assess purity, one must know what to look for. The synthesis of N-(Prop-2-yn-1-yl)piperidin-4-amine typically involves the alkylation of a protected piperidine.

Visualizing the Impurity Cascade

The following diagram illustrates the origin of critical impurities during synthesis.

ImpurityPathway SM Starting Material (4-Boc-aminopiperidine) Target Target Product (Mono-propargylated) SM->Target 1. Alkylation (1 eq) 2. Deprotection Impurity1 Impurity A: Bis-propargylated SM->Impurity1 Over-alkylation (Excess Reagent) Impurity2 Impurity B: Regioisomer (N-Ring) SM->Impurity2 Migration/Wrong SM Reagent Propargyl Bromide Salt Impurity C: Inorganic Salts (KBr) Reagent->Salt Byproduct

Caption: Reaction pathway showing the genesis of bis-alkylated and regioisomeric impurities common in propargyl amine synthesis.

Recommended Experimental Protocols
Protocol A: Quantitative NMR (qNMR) – The Absolute Purity Method

Use this method for final lot release or when no reference standard exists.

Materials:

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, >99.9% purity). Reason: Sharp singlet at 6.3 ppm, distinct from aliphatic protons.

  • Solvent:

    
     or DMSO-
    
    
    
    . Note: Use
    
    
    if the salt form is expected; DMSO-
    
    
    for the free base.

Step-by-Step Workflow:

  • Gravimetry: Accurately weigh ~10 mg of the sample (

    
    ) and ~5 mg of Maleic Acid (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Solvation: Dissolve in 0.6 mL of solvent. Ensure complete dissolution (sonicate if necessary).

  • Acquisition:

    • Set relaxation delay (

      
      ) to 30 seconds  (at least 
      
      
      
      ). Crucial: Short delays lead to under-integration of slow-relaxing protons.
    • Number of scans (

      
      ): 16 or 32.
      
    • Pulse angle: 90°.

  • Processing: Phase and baseline correct manually.

  • Integration:

    • Integrate the IS singlet (2H) at ~6.3 ppm.

    • Integrate the propargyl methylene doublet (~3.4 ppm) or the piperidine ring protons. Avoid exchangeable protons (

      
      ).
      
  • Calculation:

    
    [3]
    
    • 
      : Integral area[4]
      
    • 
      : Number of protons
      
    • 
      : Molecular weight[5]
      
    • 
      : Mass
      
    • 
      : Purity of Internal Standard
      
Protocol B: HPLC-CAD – The Routine Screening Method

Use this method for reaction monitoring and checking for non-chromophoric impurities.

Instrument Setup:

  • Detector: Charged Aerosol Detector (e.g., Thermo Corona Veo or equivalent).

  • Column: C18 Charged Surface Hybrid (CSH), 3.5 µm, 3.0 x 150 mm. Reason: CSH columns provide better peak shape for basic amines at high pH.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • B: 0.1% TFA in Acetonitrile.

    • Note: Volatile buffers are mandatory for CAD.[1] Do not use Phosphate.

Gradient:

  • 0-1 min: 5% B

  • 1-10 min: 5% -> 95% B

  • 10-12 min: 95% B

Data Analysis:

  • Unlike UV, CAD response is not strictly linear.[2] Use a Power Function fit (

    
    ) if quantifying against a curve. For area% purity, CAD is closer to "mass balance" than UV but still requires caution regarding ionization efficiency.
    
Decision Matrix: Which Method When?

Use this logic flow to determine the appropriate analytical path for your sample.

DecisionTree Start Start: Purity Assessment Q1 Is a Reference Standard Available? Start->Q1 Q2 Is the sample for Biological Assay? Q1->Q2 No MethodUV Method: HPLC-UV (Only for relative retention time) Q1->MethodUV Yes (Routine Check) MethodCAD Method: HPLC-CAD (Impurity Profiling) Q2->MethodCAD No (Synthesis Monitoring) MethodQNMR Method: qNMR (Absolute Quantitation) Q2->MethodQNMR Yes (Need >95% Confidence) MethodCAD->MethodQNMR Final Validation

Caption: Analytical decision matrix for aliphatic amine purity assessment.

References
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Gamenara, D., et al. (2011). qNMR as a tool for the determination of the purity of reference standards. Accreditation and Quality Assurance, 16, 235–240. Link

  • Vehovec, T., & Obreza, A. (2010). Review of operating principle and applications of the charged aerosol detector. Journal of Chromatography A, 1217(10), 1549-1556. Link

  • Almac Group. (2023). Purity comparison by NMR and HPLC: Overcoming the lack of UV chromophores. Link

  • Sigma-Aldrich. (2023). Product Specification: N-(Prop-2-yn-1-yl)piperidin-4-amine (CAS 1183805-43-7). Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.